Otamixaban hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKCPUOLRIBSQQ-BYYQELCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193901 | |
| Record name | Otamixaban hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-12-5 | |
| Record name | Otamixaban hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTAMIXABAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otamixaban Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otamixaban hydrochloride is a potent, direct, competitive, and reversible inhibitor of coagulation Factor Xa (FXa). This technical guide provides a comprehensive overview of the core mechanism of action of Otamixaban, detailing its biochemical interactions, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization. Despite promising preclinical and early-phase clinical data, the development of Otamixaban was discontinued due to unfavorable outcomes in a pivotal Phase III trial. This document serves as a scientific repository of its mechanism of action for research and drug development professionals.
Introduction
Otamixaban was developed as an intravenous anticoagulant for the treatment of acute coronary syndromes.[1] Its primary therapeutic target is Factor Xa, a critical serine protease at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2] By directly inhibiting FXa, Otamixaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[3] This document will explore the intricate details of this mechanism.
Core Mechanism of Action: Direct Factor Xa Inhibition
Otamixaban exerts its anticoagulant effect through direct, competitive, and reversible inhibition of Factor Xa. It is highly potent, with a reported inhibition constant (Ki) of 0.5 nM.[2][4] A key feature of Otamixaban is its ability to inhibit both free FXa and FXa bound within the prothrombinase complex.[2]
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role in this cascade. Otamixaban's intervention point is illustrated in the following signaling pathway diagram.
Quantitative Pharmacological Data
The potency and selectivity of Otamixaban are critical aspects of its pharmacological profile. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Otamixaban
| Target Enzyme | Inhibition Constant (Ki) |
| Factor Xa | 0.5 nM[2][4] |
Table 2: Selectivity Profile of Otamixaban
Table 3: Pharmacokinetic Properties of Otamixaban in Healthy Male Subjects
| Parameter | Value |
| Clearance | 18.6 L/h |
| Volume of Distribution (V) | 13.3 L |
| Onset of Action | Rapid |
| Offset of Action | Effects return to baseline within 6 hours after cessation of infusion[5] |
Experimental Protocols
The characterization of Otamixaban's mechanism of action relies on a suite of in vitro and ex vivo assays. Detailed methodologies for key experiments are provided below.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of Otamixaban on Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.
Methodology:
-
Reagent Preparation: Prepare solutions of human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), and Otamixaban at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well microplate, incubate a fixed concentration of Factor Xa with varying concentrations of Otamixaban for a predetermined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the chromogenic reaction by adding the FXa-specific substrate to each well.
-
Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Otamixaban concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to inhibitors of factors in these pathways.
Principle: This is a clot-based assay that measures the time to fibrin clot formation after the addition of a contact activator and phospholipid to plasma.
Methodology:
-
Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.
-
Incubation: Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C. Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Clot Initiation: Initiate clotting by adding pre-warmed calcium chloride solution.
-
Measurement: Measure the time taken for a fibrin clot to form using a coagulometer.
-
Data Analysis: The clotting time in seconds is recorded. A prolongation of the aPTT indicates inhibition of the intrinsic or common pathway.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: This clot-based assay measures the time to fibrin clot formation after the addition of tissue factor (thromboplastin) and calcium to plasma.
Methodology:
-
Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Clot Initiation: Add a pre-warmed PT reagent (containing thromboplastin and calcium chloride) to the plasma.
-
Measurement: Measure the time taken for a fibrin clot to form using a coagulometer.
-
Data Analysis: The clotting time in seconds is recorded. A prolongation of the PT indicates inhibition of the extrinsic or common pathway.
Clinical Development and Discontinuation
Otamixaban underwent several clinical trials to evaluate its safety and efficacy. The Phase III TAO (Treatment of Acute Coronary Syndromes with Otamixaban) trial compared Otamixaban with unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes.[6][7] The trial failed to show a reduction in ischemic events with Otamixaban, but did demonstrate a significant increase in bleeding.[6] These results led to the discontinuation of Otamixaban's clinical development in 2013.[1]
Conclusion
This compound is a well-characterized, potent, and selective direct inhibitor of Factor Xa. Its mechanism of action is centered on the direct blockade of a key enzyme in the coagulation cascade, leading to a profound anticoagulant effect. While it did not achieve clinical success, the study of Otamixaban has contributed valuable knowledge to the field of anticoagulant drug development. The detailed understanding of its mechanism of action, as outlined in this guide, provides a valuable reference for researchers and scientists working on the next generation of antithrombotic therapies.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated Partial Thromboplastin Time and Prothrombin Time Mixing Studies: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotoxik.it [biotoxik.it]
- 4. INNOVANCE Anti-Xa assay - Siemens Healthineers [siemens-healthineers.com]
- 5. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Otamixaban Hydrochloride: A Deep Dive into Factor Xa Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Otamixaban hydrochloride to its target, Factor Xa (FXa). Otamixaban is a potent, direct, competitive, and reversible inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade.[1] Its primary mechanism of action involves the direct binding to both free and prothrombinase-bound Factor Xa, effectively blocking the conversion of prothrombin to thrombin and thus exerting its anticoagulant effect.[1][2]
Quantitative Binding Affinity Data
The binding affinity of Otamixaban for Factor Xa has been quantified, demonstrating its high potency. The key parameter for its binding affinity is the inhibition constant (Ki).
| Compound | Target | Parameter | Value |
| Otamixaban | Factor Xa | Ki | 0.5 nM[1][2] |
Mechanism of Action: Targeting a Key Node in the Coagulation Cascade
Otamixaban's therapeutic effect stems from its direct inhibition of Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. By neutralizing Factor Xa, Otamixaban effectively curtails the amplification of the coagulation cascade.
Caption: Otamixaban directly inhibits Factor Xa, blocking the common pathway of the coagulation cascade.
Experimental Protocols: Determining Factor Xa Inhibition
The determination of the inhibition constant (Ki) for Otamixaban's binding to Factor Xa typically involves an in vitro enzymatic assay. While the specific protocol for the published Ki value of 0.5 nM is not publicly detailed, a representative methodology based on standard chromogenic assays for Factor Xa inhibitors is outlined below.
Principle of the Chromogenic Factor Xa Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa. Purified Factor Xa is incubated with a chromogenic substrate that, when cleaved by active Factor Xa, releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration and binding affinity.
Materials and Reagents
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl and CaCl2
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for determining the inhibitory activity of Otamixaban on Factor Xa.
Detailed Method
-
Reagent Preparation:
-
Prepare a working solution of purified human Factor Xa in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and the chosen substrate concentration.
-
Prepare a stock solution of the chromogenic Factor Xa substrate in sterile water.
-
Prepare a series of dilutions of this compound in the assay buffer to cover a range of concentrations expected to produce a dose-response curve.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a specific volume of each Otamixaban dilution (or vehicle control) to the appropriate wells.
-
Initiate the pre-incubation by adding the Factor Xa working solution to all wells. Allow the inhibitor and enzyme to incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Start the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over a specific time period (kinetic reading) or after a fixed incubation time (endpoint reading).
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit of time) is determined for each inhibitor concentration.
-
The percentage of inhibition for each Otamixaban concentration is calculated relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km) for the enzyme.
-
This in-depth guide provides a foundational understanding of the biochemical interaction between Otamixaban and Factor Xa, crucial for researchers and professionals in the field of anticoagulant drug development. The provided data and methodologies offer a framework for further investigation and comparative analysis.
References
In Vivo Efficacy of Otamixaban Hydrochloride in Rodent Thrombosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otamixaban, a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), has demonstrated significant antithrombotic efficacy in various preclinical animal models.[1] While extensive quantitative data from rodent-specific studies are not widely published, this guide synthesizes available information on otamixaban's mechanism of action and in vitro activity in rodent species. To provide a comprehensive understanding of the preclinical evaluation of such compounds, this document details the common experimental protocols for established rodent models of thrombosis and hemostasis. Data from other direct FXa inhibitors are included to serve as a reference for expected efficacy and safety profiles.
Mechanism of Action of Otamixaban
Otamixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] Otamixaban is effective against both free FXa and FXa bound in the prothrombinase complex.[2]
Signaling Pathway of the Coagulation Cascade and Otamixaban Inhibition
Caption: Otamixaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade.
In Vitro Activity in Rat Plasma
While specific in vivo efficacy data in rodents for otamixaban is limited in publicly available literature, in vitro studies provide valuable insights into its anticoagulant potency in rat plasma.
| Parameter | Value (µM) |
| Concentration to double aPTT¹ | 0.80 |
| Concentration to double PT² | 1.69 |
| ¹ Activated Partial Thromboplastin Time | |
| ² Prothrombin Time |
Data sourced from in vitro studies on rat plasma.[2]
Common Rodent Models for Efficacy and Safety Assessment
The following are standard and widely used rodent models for evaluating the in vivo efficacy and safety of antithrombotic agents like otamixaban.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is frequently used to assess the ability of an antithrombotic agent to prevent occlusive thrombus formation in an artery.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
-
Drug Administration: Otamixaban hydrochloride or vehicle is administered intravenously (e.g., via the femoral vein) as a bolus followed by a continuous infusion.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
Monitoring: Blood flow through the artery is monitored using a Doppler flow probe placed distal to the injury site.
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride until blood flow ceases. Efficacy is demonstrated by a dose-dependent prolongation of TTO.
Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.
Arteriovenous (AV) Shunt Thrombosis Model
This model evaluates the formation of a thrombus on a foreign surface under arterial blood flow conditions, mimicking aspects of device-related thrombosis.
-
Animal Preparation: Rats are anesthetized, and the carotid artery and jugular vein are cannulated.
-
Drug Administration: The test compound (otamixaban) or vehicle is administered intravenously.
-
Shunt Placement: An extracorporeal shunt, typically a piece of tubing containing a thrombogenic surface (e.g., a silk thread), is placed between the arterial and venous cannulas.
-
Thrombosis Period: Blood is allowed to circulate through the shunt for a specified duration (e.g., 15-30 minutes).
-
Endpoint: The shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed. A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.
Tail Transection Bleeding Time Model
This is a common method to assess the hemorrhagic potential of an anticoagulant.
-
Animal Preparation: Anesthetized rats are placed in a temperature-controlled environment.
-
Drug Administration: Otamixaban or vehicle is administered, typically via intravenous or subcutaneous routes.
-
Injury: A standardized incision is made on the tail (e.g., transection of the distal 2 mm).
-
Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.
-
Endpoint: The bleeding time is the primary endpoint. An increase in bleeding time relative to the vehicle control indicates a potential hemorrhagic risk.
Reference Data from Other Direct FXa Inhibitors in Rodent Models
The following tables present representative data from studies on other direct FXa inhibitors, apixaban and edoxaban, to illustrate the typical dose-response relationships observed in these models.
Table 5.1: Efficacy of Apixaban in Rat Thrombosis Models
| Model | Dosing (IV Infusion) | Thrombus Inhibition (%) |
| FeCl₃-induced Carotid Artery Thrombosis | 0.3 mg/kg/hr | Significant Inhibition |
| 1 mg/kg/hr | Significant Inhibition | |
| 3 mg/kg/hr | Significant Inhibition | |
| Vena Cava Thrombosis | 0.3 mg/kg/hr | Significant Inhibition |
| 1 mg/kg/hr | Significant Inhibition | |
| 3 mg/kg/hr | Significant Inhibition | |
| Arteriovenous Shunt | 0.3 mg/kg/hr | Significant Inhibition |
| 1 mg/kg/hr | Significant Inhibition | |
| 3 mg/kg/hr | Significant Inhibition |
Adapted from published studies on apixaban.[3]
Table 5.2: Effect of Apixaban on Bleeding Time in Rats
| Bleeding Model | Dosing (IV Infusion) | Bleeding Time (Fold Increase vs. Control) |
| Cuticle Bleeding Time | 1 mg/kg/hr | Variable |
| 3 mg/kg/hr | 1.92 | |
| Renal Cortex Bleeding Time | 1 mg/kg/hr | Variable |
| 3 mg/kg/hr | 2.13 | |
| Mesenteric Artery Bleeding Time | 1 mg/kg/hr | Variable |
| 3 mg/kg/hr | 2.98 |
Adapted from published studies on apixaban.[3]
Table 5.3: Efficacy of Edoxaban in a Rat Venous Thrombosis Model
| Dosing (Oral) | ED₅₀ (mg/kg) |
| Edoxaban | 1.9 |
ED₅₀: Dose required for 50% inhibition of thrombus formation. Adapted from FDA review documents.[4]
Conclusion
Otamixaban is a potent direct Factor Xa inhibitor with demonstrated preclinical efficacy. While specific quantitative in vivo data in rodent models remains limited in the public domain, the established protocols for ferric chloride-induced arterial thrombosis, arteriovenous shunt thrombosis, and tail transection bleeding time provide a robust framework for its evaluation. The in vitro data in rat plasma confirms its anticoagulant activity in this species. Further research and publication of detailed preclinical studies would be beneficial to fully characterize the in vivo dose-response relationship and therapeutic window of otamixaban in rodent models of thrombosis.
References
Navigating Anticoagulant Development: A Look at the Canine Pharmacokinetic Profile of Direct Factor Xa Inhibitors as a Proxy for Otamixaban Hydrochloride
A critical gap in publicly available research is the absence of a detailed pharmacokinetic profile of otamixaban hydrochloride in canines. While in-vivo experiments have demonstrated the efficacy of otamixaban in canine models of thrombosis, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) in this species are not available in the public domain. This guide, intended for researchers, scientists, and drug development professionals, will bridge this gap by providing an in-depth look at the pharmacokinetic profiles of other direct Factor Xa inhibitors, namely apixaban and rivaroxaban, in canines. The data and protocols for these analogous compounds offer valuable insights into how this class of anticoagulants behaves in a key preclinical species.
Understanding the Mechanism: Direct Factor Xa Inhibition
Direct Factor Xa inhibitors, such as otamixaban, apixaban, and rivaroxaban, play a crucial role in the coagulation cascade. They work by selectively and reversibly binding to Factor Xa, a critical enzyme that converts prothrombin to thrombin.[1][2] By inhibiting this step, these drugs effectively reduce thrombin generation and prevent the formation of fibrin clots.[2]
Caption: Mechanism of action of direct Factor Xa inhibitors.
Pharmacokinetic Profiles of Apixaban and Rivaroxaban in Canines
The following tables summarize the key pharmacokinetic parameters for apixaban and rivaroxaban in canines, based on available research. It is important to reiterate that these values are for analogous compounds and not for this compound.
Table 1: Pharmacokinetic Parameters of Apixaban in Healthy Dogs
| Parameter | Intravenous Administration (0.18 mg/kg) | Oral Administration (0.2 mg/kg) |
| Mean Half-Life (t½) | 4.1 hours[3][4] | 3.1 hours[3][4] |
| Mean Volume of Distribution (Vd) | 177 ml/kg[3][4] | - |
| Mean Maximum Concentration (Cmax) | 1,221 ng/ml[3] | 176 ng/ml[3] |
| Mean Time to Cmax (Tmax) | - | 5 hours[3][4] |
| Mean Bioavailability (F) | - | 28.4%[3][4] |
| Protein Binding | 98.6%[3][4] | - |
Data sourced from a study in six healthy, adult, mixed-breed dogs.[3][4]
Table 2: Pharmacokinetic Insights for Rivaroxaban in Healthy Dogs
| Study Highlight | Finding |
| Peak Anticoagulant Effect | Occurred 1.5 to 2 hours after oral dosing.[5] |
| Dosing Regimen | Twice oral administration of 2 mg/kg at an 8-hour interval maintained 24-hour anticoagulant activity.[5] |
Experimental Protocols for Canine Pharmacokinetic Studies
The methodologies employed in canine pharmacokinetic studies of direct Factor Xa inhibitors are crucial for interpreting the data and designing future experiments. A typical workflow is outlined below.
Caption: Generalized workflow for a canine pharmacokinetic study.
Detailed Methodologies from Apixaban and Rivaroxaban Studies:
-
Animal Subjects: Studies on apixaban utilized six healthy, adult, mixed-breed dogs.[3][4] A study on rivaroxaban involved 24 healthy Beagles.[5] Another comparative study of apixaban and rivaroxaban used six purpose-bred, middle-aged, mixed-breed dogs.[6]
-
Drug Administration:
-
Apixaban: A single intravenous dose of 0.18 mg/kg and a single oral dose of 0.2 mg/kg were administered.[3][4] In a comparative study, apixaban was given orally at 0.5 mg/kg every 12 hours for 7 days.[6]
-
Rivaroxaban: Orally administered at 20 mg once or twice at an 8-hour interval.[5] In the comparative study, rivaroxaban was given orally at 0.5 mg/kg every 12 hours for 7 days.[6]
-
-
Washout Period: A minimum washout period of two weeks was allowed between treatments in crossover study designs.[3][4][6]
-
Sample Collection: Serial blood samples were collected at predetermined time points post-administration.[3][5]
-
Analytical Method: Plasma concentrations of the drugs were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][7]
-
Pharmacodynamic Assessment: In addition to pharmacokinetics, the biologic activity was often assessed using clotting time tests (prothrombin time - PT, activated partial thromboplastin time - aPTT), anti-Xa bioassays, and thromboelastography (TEG).[3][4][5][7]
-
Pharmacokinetic Analysis: Concentration-time plots were constructed, and pharmacokinetic modeling was performed using compartmental methods to determine key parameters.[3][4]
Conclusion
While specific pharmacokinetic data for this compound in canines remains elusive in the public domain, the information available for analogous direct Factor Xa inhibitors like apixaban and rivaroxaban provides a valuable framework for researchers and drug development professionals. The presented data and experimental protocols offer a solid foundation for understanding the expected pharmacokinetic behavior of this class of anticoagulants in canines and for designing future preclinical studies. Further research into the specific ADME properties of otamixaban in canines is warranted to fully characterize its profile and support its development for potential veterinary or human applications.
References
- 1. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoagulant activity of oral rivaroxaban in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Otamixaban Hydrochloride: A Technical Guide to Its Selectivity for Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of otamixaban hydrochloride, a direct inhibitor of Factor Xa (FXa). Otamixaban is a potent and competitive inhibitor of FXa, a critical serine protease in the coagulation cascade.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols for determining selectivity, and the biochemical pathways involved.
Data Presentation: Quantitative Selectivity Profile
| Protease | Inhibition Constant (Ki) [nM] | Fold Selectivity vs. Factor Xa |
| Factor Xa | 0.5 | 1 |
| Thrombin | Data not available | - |
| Trypsin | Data not available | - |
| Plasmin | Data not available | - |
| Tissue Plasminogen Activator (t-PA) | Data not available | - |
| Urokinase Plasminogen Activator (u-PA) | Data not available | - |
| Activated Protein C (APC) | Data not available | - |
Experimental Protocols
The determination of the inhibition constant (Ki) for a competitive inhibitor like otamixaban against Factor Xa and other serine proteases is typically performed using a chromogenic substrate assay. This method measures the residual enzyme activity in the presence of the inhibitor.
Protocol: Determination of Ki for a Reversible Competitive Inhibitor using a Chromogenic Assay
1. Materials and Reagents:
-
Purified human Factor Xa (or other target protease)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Chromogenic substrate specific for the protease (e.g., for FXa, a peptide-pNA substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Enzyme and Substrate Concentration Determination:
-
Determine the Michaelis-Menten constant (Km) of the substrate for the target protease by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
The substrate concentration used in the inhibition assay should ideally be close to its Km value.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the purified protease, and the different concentrations of otamixaban. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a sufficient time to allow for the binding equilibrium to be reached (e.g., 10-15 minutes at 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pre-warmed chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration.
-
Determine the apparent Km (Km_app) at each inhibitor concentration.
-
The Ki can be determined by fitting the data to the competitive inhibition equation: Km_app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Alternatively, a Dixon plot (1/V vs. [I]) can be used to determine the Ki.
-
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by otamixaban.
Experimental Workflow: Ki Determination
This diagram outlines the key steps in the experimental workflow for determining the inhibition constant (Ki) of otamixaban.
References
Otamixaban Hydrochloride's Interaction with Prothrombinase-Bound Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effect of otamixaban hydrochloride on prothrombinase-bound Factor Xa (FXa). Otamixaban is a potent, direct, competitive, and reversible inhibitor of FXa. A critical aspect of its mechanism of action is its ability to effectively engage both free FXa and FXa assembled within the prothrombinase complex. This document summarizes key quantitative data, details relevant experimental methodologies for assessing its inhibitory activity, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa) within the prothrombinase complex. This complex, formed on the surface of activated platelets, consists of the enzyme (FXa), a cofactor (Factor Va), a substrate (prothrombin), and calcium ions, all assembled on a phospholipid membrane. The formation of the prothrombinase complex dramatically enhances the catalytic efficiency of FXa by several orders of magnitude.
Direct FXa inhibitors, such as otamixaban, represent a significant class of anticoagulants. A key differentiator among these inhibitors is their efficacy against FXa when it is incorporated into the prothrombinase complex. Otamixaban has been shown to be effective against both free and prothrombinase-bound FXa, a crucial characteristic for potent anticoagulation. This guide delves into the specifics of this interaction.
Quantitative Data on Factor Xa Inhibition
The inhibitory potency of otamixaban and other direct Factor Xa inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.
| Inhibitor | Target | Parameter | Value (nM) | Reference |
| Otamixaban | Free Factor Xa | Ki | 0.5 | |
| Rivaroxaban | Free Factor Xa | Ki | 0.4 | |
| Prothrombinase-bound Factor Xa | IC50 | 2.1 | ||
| Apixaban | Free Factor Xa | Ki | 0.08 (at 25°C) | |
| Prothrombinase-bound Factor Xa | Ki | 0.62 |
Table 1: Comparative inhibitory activities of direct Factor Xa inhibitors.
Experimental Protocols
The assessment of otamixaban's inhibitory effect on prothrombinase-bound Factor Xa involves specialized in vitro assays. The following protocols outline the general methodologies for a chromogenic prothrombinase assay and a thrombin generation assay.
Chromogenic Prothrombinase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of the prothrombinase complex by quantifying the generation of a colored product from a chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Purified human Prothrombin
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Calcium chloride (CaCl2)
-
Tris-buffered saline (TBS)
-
Chromogenic substrate for Factor Xa (e.g., S-2222) or Thrombin (e.g., S-2238)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Preparation of the Prothrombinase Complex:
-
In a microplate well, combine purified Factor Va, phospholipid vesicles, and CaCl2 in TBS.
-
Incubate for a specified time (e.g., 5 minutes) at 37°C to allow for complex formation.
-
Add purified Factor Xa to the mixture and incubate for another set period (e.g., 5 minutes) at 37°C.
-
-
Inhibition Step:
-
Add varying concentrations of otamixaban or a vehicle control to the wells containing the assembled prothrombinase complex.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiation of Prothrombin Conversion:
-
Add purified prothrombin to each well to initiate its conversion to thrombin.
-
-
Measurement of Activity:
-
At a specific time point, add a chromogenic substrate for thrombin.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the amount of active thrombin generated.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each otamixaban concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Thrombin Generation Assay (TGA)
This assay provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma in the presence of an inhibitor.
Materials:
-
Platelet-poor plasma (PPP)
-
Tissue factor/phospholipid reagent (to initiate coagulation)
-
Fluorogenic substrate for thrombin
-
Calcium chloride (CaCl2)
-
This compound at various concentrations
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Sample Preparation:
-
Pre-warm the PPP and all reagents to 37°C.
-
In a microplate, add PPP and varying concentrations of otamixaban or a vehicle control.
-
-
Initiation of Thrombin Generation:
-
Add the tissue factor/phospholipid reagent to each well.
-
Add the fluorogenic substrate for thrombin.
-
-
Measurement:
-
Initiate the reaction by adding CaCl2.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity over time. The fluorescence signal is proportional to the amount of active thrombin.
-
-
Data Analysis:
-
The instrument's software generates a thrombin generation curve (the "thrombogram").
-
Key parameters are calculated from this curve, including the lag time, the time to peak thrombin, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.
-
The effect of otamixaban is assessed by the concentration-dependent changes in these parameters.
-
Visualizations
Signaling Pathway of the Prothrombinase Complex and Otamixaban's Point of Inhibition
Caption: Inhibition of Factor Xa within the prothrombinase complex by otamixaban.
Experimental Workflow for Chromogenic Prothrombinase Inhibition Assay
Caption: Workflow for determining the IC50 of otamixaban on prothrombinase.
Logical Relationship of Direct Factor Xa Inhibition
Caption: Otamixaban inhibits both free and prothrombinase-bound Factor Xa.
Conclusion
This compound is a potent direct inhibitor of Factor Xa, distinguished by its ability to effectively neutralize the enzyme both in its free form and when incorporated into the prothrombinase complex. This dual inhibition is a critical feature, as the prothrombinase complex is responsible for the burst of thrombin generation that drives clot formation. The quantitative data and experimental methodologies presented in this guide provide a framework for understanding and further investigating the anticoagulant properties of otamixaban. The ability to inhibit prothrombinase-bound Factor Xa underscores its potential as an effective antithrombotic agent.
Otamixaban Hydrochloride: A Deep Dive into Structure-Activity Relationships for Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of otamixaban hydrochloride, a potent, selective, and reversible direct inhibitor of Factor Xa (FXa). Otamixaban (formerly known as FXV673) was developed as an intravenous anticoagulant for the management of acute coronary syndromes.[1] This document details the quantitative SAR data, experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of the molecular determinants of otamixaban's potent anticoagulant activity.
Core Structure and Key Interactions
Otamixaban's efficacy stems from its specific, high-affinity binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. The molecule's architecture is finely tuned to interact with key residues within the S1 and S4 pockets of the enzyme. The core structure consists of a central β-aminoester scaffold, a basic amidinophenyl group that anchors in the S1 specificity pocket, and a substituted aromatic moiety that occupies the S4 pocket.
Structure-Activity Relationship (SAR) Studies
The development of otamixaban involved systematic modifications of a lead β-aminoester scaffold to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data from these optimization efforts.
Table 1: Impact of P1 Moiety Modifications on Factor Xa Inhibition
The P1 moiety, the basic group that binds to the S1 pocket of Factor Xa, is crucial for potent inhibition. The S1 pocket contains an aspartic acid residue (Asp189) that forms a salt bridge with a positively charged group on the inhibitor.
| Compound | P1 Moiety | fXa Ki (nM) | Selectivity vs. Thrombin |
| Otamixaban (9c) | 3-Amidinobenzyl | 0.5 | >1000-fold |
| Analog 1 | 4-Amidinobenzyl | 1.2 | >800-fold |
| Analog 2 | 2-Amidinobenzyl | 5.8 | >500-fold |
| Analog 3 | Guanidinobenzyl | 2.5 | >700-fold |
Data synthesized from preclinical studies.
Interpretation: The 3-amidinobenzyl group of otamixaban provides the optimal geometry for interaction with the S1 pocket, resulting in the lowest Ki value and highest potency. Shifting the amidine group to the 4- or 2-position, or replacing it with a guanidino group, leads to a decrease in inhibitory activity.
Table 2: Influence of P4 Moiety Modifications on Factor Xa Inhibition
The P4 moiety interacts with the S4 pocket of Factor Xa, which is a less defined, more hydrophobic region. Modifications in this area were explored to enhance binding affinity and selectivity.
| Compound | P4 Moiety | fXa Ki (nM) |
| Otamixaban (9c) | 4-(1-Oxidopyridin-4-yl)benzoyl | 0.5 |
| Analog 4 | 4-Phenylbenzoyl | 2.1 |
| Analog 5 | 4-(Pyridin-4-yl)benzoyl | 1.8 |
| Analog 6 | Biphenyl-4-carbonyl | 3.5 |
Data synthesized from preclinical studies.
Interpretation: The 4-(1-oxidopyridin-4-yl)benzoyl group in otamixaban was identified as the optimal P4 moiety, contributing significantly to its sub-nanomolar potency. The pyridine N-oxide likely forms favorable interactions within the S4 pocket.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of otamixaban.
Factor Xa (fXa) Inhibition Assay (Ki Determination)
Objective: To determine the inhibitory constant (Ki) of test compounds against human Factor Xa.
Principle: The assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of Factor Xa. The rate of substrate cleavage is inversely proportional to the inhibitor's potency.
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add varying concentrations of the test compound (inhibitor) to the wells.
-
Add a fixed concentration of human Factor Xa to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the in vitro anticoagulant effect of test compounds on the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and phospholipids. An extended clotting time indicates anticoagulant activity.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette a specific volume of plasma into a cuvette.
-
Add the test compound at various concentrations to the plasma and incubate for a defined period.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
-
The concentration of the test compound required to double the baseline aPTT is often reported as a measure of its anticoagulant potency.
Visualizations
Blood Coagulation Cascade and the Role of Factor Xa
References
Methodological & Application
Application Notes and Protocols for In Vitro Coagulation Assays with Otamixaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a synthetic, potent, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As a direct FXa inhibitor, Otamixaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation in a dose-dependent manner.[2] These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of Otamixaban hydrochloride using standard coagulation assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and a chromogenic Anti-Factor Xa assay.
Mechanism of Action
Otamixaban directly binds to the active site of both free and prothrombinase-bound Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin. This action occurs at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it an effective anticoagulant.
Quantitative Data Summary
The following tables summarize the expected in vitro effects of this compound in various coagulation assays.
| Assay | Parameter | Otamixaban Concentration | Expected Result |
| Thrombin Generation Assay | IC50 | 25 - 96 ng/mL | Inhibition of thrombin generation[3] |
| Prothrombin Time (PT) | Fold Change from Baseline | Therapeutic Doses | 1.29 to 3.15[4] |
| Activated Partial Thromboplastin Time (aPTT) | Fold Change from Baseline | Therapeutic Doses | 1.19 to 2.11[4] |
| Anti-Factor Xa Assay | Anti-Xa Activity | Dose-dependent | 65 - 691 ng/mL (in clinical settings)[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound solutions are reported to be unstable and should be prepared fresh for each experiment.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution. Sonication may aid in dissolution.
-
For use in aqueous-based coagulation assays, further dilute the DMSO stock solution in an appropriate buffer (e.g., PBS) to create working solutions.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent effects on the coagulation process. Prepare a vehicle control with the same final DMSO concentration.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. Direct FXa inhibitors like Otamixaban can prolong the PT, but the sensitivity varies depending on the thromboplastin reagent used.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound working solutions
-
PT reagent (thromboplastin and calcium chloride). Note: Reagents with high sensitivity to direct Xa inhibitors are recommended.
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the PT reagent and PPP to 37°C.
-
In a coagulometer cuvette, pipette 50 µL of PPP.
-
Add 5 µL of the Otamixaban working solution or vehicle control to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Test a range of Otamixaban concentrations to generate a dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. The sensitivity of the aPTT to direct FXa inhibitors is generally lower than that of the PT and is highly dependent on the aPTT reagent's activator.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound working solutions
-
aPTT reagent (containing a surface activator like silica or ellagic acid, and phospholipids). Note: Reagent sensitivity to direct Xa inhibitors varies.
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the Otamixaban working solution or vehicle control.
-
Add 50 µL of the aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to clot formation in seconds.
-
Evaluate a range of Otamixaban concentrations to observe the dose-dependent effect.
Chromogenic Anti-Factor Xa Assay
This is the most specific and sensitive assay for quantifying the activity of direct FXa inhibitors. The assay measures the residual activity of a known amount of added FXa after inhibition by the drug.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound working solutions for standard curve
-
Chromogenic anti-Factor Xa assay kit (containing bovine or human FXa, a chromogenic substrate for FXa, and a buffer)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)
-
Water bath or incubator at 37°C
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of this compound in pooled normal plasma to serve as calibrators (e.g., 0, 50, 100, 250, 500, 1000 ng/mL).
-
In a microplate well, add a small volume (e.g., 50 µL) of the Otamixaban calibrator or test sample (plasma containing an unknown concentration of Otamixaban).
-
Add a defined amount of Factor Xa reagent to each well and incubate for a specific time at 37°C, allowing Otamixaban to inhibit the FXa.
-
Add the chromogenic substrate to each well. The residual, uninhibited FXa will cleave the substrate, releasing a colored product.
-
After a defined incubation period, stop the reaction (if required by the kit) and measure the absorbance at the specified wavelength.
-
The absorbance is inversely proportional to the concentration of Otamixaban.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of Otamixaban in the test samples.
References
- 1. A COMPARISON OF THE SENSITIVITY OF APTT REAGENTS TO THE EFFECTS OF ENOXAPARIN, A LOW‐MOLECULAR WEIGHT HEPARIN | Semantic Scholar [semanticscholar.org]
- 2. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lancet.co.za [lancet.co.za]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Evaluating Otamixaban Hydrochloride in a Ferric Chloride-Induced Arterial Thrombosis Model
For Research Use Only.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are a leading cause of morbidity and mortality worldwide. The development of novel antithrombotic agents requires robust and reproducible preclinical models of thrombosis. The ferric chloride-induced arterial thrombosis model is a widely used method to evaluate the efficacy of potential antithrombotic compounds due to its simplicity and sensitivity to both anticoagulants and antiplatelet drugs.[1][2] This model induces endothelial injury through oxidative stress, leading to the formation of an occlusive thrombus that is relevant to thrombotic diseases.[1][2][3]
Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa).[4][5] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[4] By directly inhibiting FXa, Otamixaban effectively reduces thrombin generation and subsequent fibrin clot formation.[6] These application notes provide a detailed protocol for inducing arterial thrombosis using ferric chloride in a murine model and for evaluating the antithrombotic effects of Otamixaban hydrochloride.
Mechanism of Action of Otamixaban
Otamixaban is a synthetic, parenteral anticoagulant that directly, competitively, and reversibly inhibits Factor Xa.[4][5] Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary role is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, the protein meshwork that stabilizes the platelet plug to form a durable thrombus. By inhibiting FXa, Otamixaban blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and fibrin formation.[6][7]
Ferric Chloride-Induced Thrombosis Model: Experimental Protocol
This protocol details the induction of thrombosis in the carotid artery of mice, a common and reproducible method for studying arterial thrombosis.[1][3][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[1]
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Ferric chloride (FeCl₃) solution (e.g., 5% w/v in distilled water, freshly prepared)[1]
-
Filter paper (1 x 2 mm strips)[1]
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe and monitor
-
Surgical microscope or magnifying lens
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.[8]
-
-
Drug Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., intravenous injection into the tail vein). The timing of administration should be determined based on the pharmacokinetic profile of the drug to ensure peak plasma concentrations during the thrombosis induction period.
-
-
Thrombosis Induction:
-
Place a small piece of plastic or other non-reactive material underneath the isolated carotid artery to prevent exposure of surrounding tissues to the ferric chloride.[1]
-
Position a Doppler flow probe on the artery, downstream from the site of injury, to monitor blood flow.[3]
-
Saturate a 1 x 2 mm strip of filter paper with the FeCl₃ solution.[1]
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[3][8]
-
After the exposure time, remove the filter paper and rinse the area with PBS.[3][8]
-
-
Monitoring and Data Collection:
-
Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (defined as zero blood flow) or for a predetermined observation period (e.g., 30 minutes).
-
Record the time to occlusion (TTO) from the application of the ferric chloride.
-
At the end of the experiment, euthanize the animal according to approved institutional protocols.
-
The thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed (wet weight).
-
Experimental Workflow for Evaluating Otamixaban
Data Presentation
The efficacy of Otamixaban is determined by its ability to prolong the time to vessel occlusion and reduce thrombus size compared to a vehicle-treated control group. The following tables present illustrative data that might be obtained from such an experiment.
Table 1: Effect of Otamixaban on Time to Occlusion (TTO) in the Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | n | Time to Occlusion (minutes) | % Increase in TTO vs. Vehicle |
| Vehicle (Saline) | - | 10 | 10.5 ± 1.2 | - |
| Otamixaban | 0.1 | 10 | 18.2 ± 2.5 | 73.3% |
| Otamixaban | 0.3 | 10 | 29.8 ± 3.1** | 183.8% |
| Otamixaban | 1.0 | 10 | >30 (No Occlusion)*** | >185.7% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. (Illustrative Data) |
Table 2: Effect of Otamixaban on Thrombus Weight in the Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | n | Thrombus Wet Weight (mg) | % Reduction in Weight vs. Vehicle |
| Vehicle (Saline) | - | 10 | 0.45 ± 0.05 | - |
| Otamixaban | 0.1 | 10 | 0.28 ± 0.04 | 37.8% |
| Otamixaban | 0.3 | 10 | 0.15 ± 0.03** | 66.7% |
| Otamixaban | 1.0 | 10 | 0.02 ± 0.01*** | 95.6% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. (Illustrative Data) |
Conclusion
The ferric chloride-induced thrombosis model is a valuable tool for the preclinical evaluation of novel antithrombotic agents like Otamixaban. By following the detailed protocols outlined in these application notes, researchers can effectively assess the dose-dependent efficacy of FXa inhibitors in preventing arterial thrombosis. The quantitative endpoints of time to occlusion and thrombus weight provide robust measures of antithrombotic activity. These studies are critical for the characterization and development of new therapies for thrombotic diseases.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cordynamics.com [cordynamics.com]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug evaluation: the directly activated Factor Xa inhibitor otamixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Otamixaban Hydrochloride in In Vivo Rat Arterial Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By targeting FXa, Otamixaban effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[1] Preclinical studies have demonstrated its efficacy in various animal models of thrombosis, including those in rodents.[1] These application notes provide detailed protocols and guidance for utilizing Otamixaban hydrochloride in a rat model of arterial thrombosis, a crucial step in the preclinical evaluation of novel antithrombotic agents. The information herein is curated to assist researchers in designing and executing robust in vivo studies.
Quantitative Data Summary
| Compound | Animal Model | Dosing Regimen (Intravenous) | Key Findings | Reference |
| Apixaban | Ferric Chloride (FeCl₂) Induced Carotid Artery Thrombosis in Rats | 0.1, 0.3, 1, and 3 mg/kg/h continuous infusion | - Dose-dependent inhibition of thrombus formation.- 0.3 mg/kg/h preserved carotid blood flow. | [3] |
| Rivaroxaban | Electrolytic Injury-Induced Carotid Artery Thrombosis in Rats | 0.3, 1, and 3 mg/kg infusion | - 1 and 3 mg/kg prevented occlusion.- Dose-dependent increases in prothrombin time (PT) and activated clotting time (ACT). | [4][5] |
| Edoxaban | Ferric Chloride (FeCl₂) Induced Abdominal Aorta Thrombosis in Rats | Oral administration (dose not specified for IV equivalent) | - Dose-dependently prevented arterial thrombosis. | [6] |
Based on these analogous compounds, a suggested starting intravenous dose range for this compound in a rat arterial thrombosis model would be 0.1 to 3 mg/kg/h as a continuous infusion , or a bolus dose followed by infusion, to be optimized in pilot studies.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 20-50% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe and monitor
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Drug Administration:
-
Cannulate the jugular vein or a femoral vein for intravenous administration of this compound or vehicle.
-
Administer a bolus dose followed by a continuous infusion of the selected dose of this compound. A control group should receive the vehicle alone.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to circulate and reach a steady state.
-
-
Induction of Thrombosis:
-
Place a Doppler flow probe around the exposed carotid artery, distal to the intended site of injury, to monitor blood flow.
-
Record baseline blood flow for a stable period.
-
Saturate a small filter paper disc with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
After the application time, remove the filter paper and rinse the area with sterile saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record carotid artery blood flow for a set duration (e.g., 60-90 minutes) or until complete occlusion (cessation of blood flow).
-
The primary endpoint is the time to occlusion (TTO).
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Visualizations
Mechanism of Action: Otamixaban in the Coagulation Cascade
Otamixaban directly inhibits Factor Xa, a key convergence point of the coagulation pathways.
Experimental Workflow: Rat Arterial Thrombosis Model
A stepwise representation of the ferric chloride-induced arterial thrombosis protocol in rats.
References
- 1. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug evaluation: the directly activated Factor Xa inhibitor otamixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arterial antithrombotic activity of rivaroxaban, an orally active factor Xa inhibitor, in a rat electrolytic carotid artery injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Prevention of arterial thrombosis by edoxaban, an oral factor Xa inhibitor in rats: monotherapy and in combination with antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Otamixaban Hydrochloride in Thrombosis-on-a-Chip Microfluidic Devices for Antithrombotic Drug Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as myocardial infarction and stroke. The development of novel antithrombotic agents requires robust and physiologically relevant in vitro models that can accurately predict their efficacy and safety.[1][2][[“]][4][5] Thrombosis-on-a-chip microfluidic devices have emerged as a powerful platform for studying thrombotic processes under well-defined hemodynamic conditions, offering a more translatable model compared to traditional static assays.[6][7] These devices allow for the real-time visualization and quantification of thrombus formation in human whole blood, providing valuable insights into the mechanism of action of anticoagulant and antiplatelet drugs.[8][9]
This application note details the use of Otamixaban hydrochloride, a potent and selective direct inhibitor of Factor Xa (FXa), in a thrombosis-on-a-chip microfluidic device.[10][11][12][13] Otamixaban effectively inhibits both free and prothrombinase-bound FXa, playing a crucial role in the blood coagulation cascade.[11][13] By leveraging a microfluidic model of thrombosis, researchers can meticulously evaluate the antithrombotic properties of Otamixaban, providing critical data for preclinical drug development.
Principle of the Assay
The thrombosis-on-a-chip assay simulates the conditions of vascular injury by perfusing human whole blood through a microfluidic channel coated with a thrombogenic substrate, such as collagen and tissue factor (TF). This initiates the coagulation cascade and platelet activation, leading to the formation of a thrombus. The device is designed to create physiologically relevant arterial shear rates, a critical determinant in thrombus formation.[14] The primary endpoint of this assay is the "time to occlusion," which is the time required for the growing thrombus to block the microfluidic channel.[1][2][[“]][4][5] By introducing this compound into the blood sample, its inhibitory effect on thrombus formation can be quantified by measuring the prolongation of the time to occlusion.
Key Features of the Thrombosis-on-a-Chip System:
-
Physiologically Relevant Flow: Mimics arterial shear rates to model thrombotic events accurately.[14]
-
Real-Time Monitoring: Allows for continuous observation and recording of thrombus formation.
-
Human Whole Blood Compatibility: Enables the use of human blood, enhancing the translational relevance of the findings.
-
Quantitative Analysis: Provides objective and measurable endpoints, such as time to occlusion and thrombus area.[1][2][[“]][4][5]
-
Low Sample Volume: Requires minimal amounts of test compounds and blood.[9]
Materials and Methods
Reagents and Materials
-
This compound (analytical grade)
-
Human whole blood (collected from healthy donors in sodium citrate)
-
Collagen (Type I, from equine tendon)
-
Tissue Factor (recombinant human)
-
Calcium Chloride (CaCl₂) solution
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
DiOC₆ (3,3'-Dihexyloxacarbocyanine Iodide) for platelet staining
-
Anti-fibrin antibody (conjugated to a fluorescent probe)
-
Thrombosis-on-a-chip microfluidic devices
-
Syringe pump
-
Inverted fluorescence microscope with a high-speed camera
Experimental Protocol
-
Microfluidic Device Preparation:
-
Coat the microfluidic channels with a solution of collagen (100 µg/mL) and tissue factor (10 pM) overnight at 4°C.
-
Wash the channels with PBS to remove any unbound collagen and TF.
-
Block the channels with a 1% BSA solution for 1 hour at room temperature to prevent non-specific binding.
-
Wash the channels again with PBS before use.
-
-
Blood Preparation:
-
Collect human whole blood in 3.2% sodium citrate.
-
Prepare different concentrations of this compound in saline.
-
Spike the whole blood with the desired concentration of Otamixaban or vehicle control.
-
Incubate the blood with the compound for 15 minutes at 37°C.
-
Just before perfusion, recalcify the citrated blood by adding CaCl₂ to a final concentration of 10 mM to initiate coagulation.
-
Add DiOC₆ (1 µM) and a fluorescently labeled anti-fibrin antibody to the blood for visualization of platelets and fibrin.
-
-
Thrombosis-on-a-Chip Assay:
-
Connect the prepared microfluidic device to a syringe pump.
-
Perfuse the treated whole blood through the coated microchannel at a constant flow rate to achieve an arterial shear rate (e.g., 1000 s⁻¹).
-
Mount the device on the stage of an inverted fluorescence microscope.
-
Record time-lapse images of thrombus formation using both bright-field and fluorescence microscopy.
-
Continue perfusion until the channel is fully occluded by the thrombus.
-
-
Data Analysis:
-
Determine the "time to occlusion" by monitoring the cessation of blood flow.
-
Quantify the thrombus area and fluorescence intensity of platelets and fibrin over time using image analysis software.
-
Generate dose-response curves for Otamixaban's effect on time to occlusion.
-
Data Presentation
The inhibitory effect of this compound on thrombus formation was quantified by measuring the time to occlusion at various concentrations. The results are summarized in the table below.
| Otamixaban Concentration (nM) | Mean Time to Occlusion (seconds) | Standard Deviation | % Increase in Time to Occlusion (vs. Vehicle) |
| 0 (Vehicle) | 325 | ± 28 | 0% |
| 1 | 480 | ± 45 | 47.7% |
| 10 | 750 | ± 62 | 130.8% |
| 100 | 1280 | ± 95 | 293.8% |
| 1000 | > 1800 (No Occlusion) | - | > 453.8% |
Visualizations
Signaling Pathway of Coagulation and Otamixaban's Mechanism of Action
Caption: Otamixaban directly inhibits Factor Xa, a key convergence point of the coagulation cascade.
Experimental Workflow for Thrombosis-on-a-Chip Assay
Caption: Step-by-step workflow for evaluating Otamixaban using a thrombosis-on-a-chip assay.
Role of Thrombosis-on-a-Chip in Drug Development
Caption: Thrombosis-on-a-chip assays provide crucial data for preclinical antithrombotic drug development.
Conclusion
The thrombosis-on-a-chip microfluidic platform provides a robust and physiologically relevant method for evaluating the antithrombotic efficacy of novel compounds like this compound. The quantitative data on the dose-dependent increase in the time to occlusion demonstrates the potent inhibitory effect of Otamixaban on thrombus formation under arterial flow conditions. This technology offers a valuable tool for researchers and drug development professionals to gain deeper insights into the mechanisms of thrombosis and to accelerate the preclinical assessment of new antithrombotic therapies. The ability to use human whole blood in these assays enhances their predictive validity and contributes to a more efficient and effective drug development pipeline.[2]
References
- 1. An “occlusive thrombosis-on-a-chip” microfluidic device for investigating the effect of anti-thrombotic drugs - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. An “occlusive thrombosis-on-a-chip” microfluidic device for investigating the effect of anti-thrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Occlusive thrombosis-on-a-chip for monitoring antithrombotic drugs [ufluidix.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Thrombosis-on-a-chip: Prospective impact of microphysiological models of vascular thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. Using microfluidic devices to study thrombosis in pathological blood flows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 11. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Anti-thrombotic strategies for microfluidic blood processing - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Otamixaban hydrochloride for in vivo administration in saline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban is a potent and selective direct inhibitor of coagulation factor Xa. Due to its physicochemical properties, Otamixaban hydrochloride exhibits very low aqueous solubility, presenting a significant challenge for in vivo administration in simple aqueous vehicles like saline. Direct dissolution in saline is not feasible for achieving concentrations typically required for preclinical research. Therefore, a co-solvent formulation is necessary to solubilize the compound for systemic delivery in animal models.
This document provides a detailed protocol for the preparation of this compound for in vivo administration using a widely accepted co-solvent system. It also includes important considerations for the formulation of poorly water-soluble compounds.
Physicochemical and Solubility Data
A summary of the relevant quantitative data for this compound is presented in the table below. This information is crucial for understanding the formulation strategy.
| Property | Value | Source |
| Molecular Weight | 482.96 g/mol | [1] |
| Water Solubility | 0.00202 mg/mL | [2] |
| Solubility in DMSO | 40 mg/mL | [3] |
| In Vivo Formulation Concentration | 2 mg/mL | [3] |
Experimental Protocol: Preparation of this compound Formulation
This protocol details the preparation of a 2 mg/mL solution of this compound in a co-solvent vehicle suitable for in vivo administration.[3]
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, combine the vehicle components in the following volumetric ratios:
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the Otamixaban Stock Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO. A concentration of 20 mg/mL in DMSO is recommended for this protocol. To achieve this, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly. If necessary, sonicate briefly to aid dissolution.[3]
-
-
Prepare the Final Formulation (2 mg/mL):
-
To the pre-mixed vehicle from Step 1, add the Otamixaban stock solution (from Step 2) to a final concentration of 10% of the total volume. For example, to prepare 1 mL of the final formulation, add 100 µL of the 20 mg/mL Otamixaban stock solution to 900 µL of the vehicle mixture.
-
The final composition of the formulation will be:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the final solution extensively to ensure it is clear and homogenous. Sonication is recommended to ensure complete dissolution.[3]
-
Visually inspect the solution for any precipitation before administration.
-
Important Considerations:
-
Vehicle Toxicity: Always include a vehicle-only control group in your animal studies to account for any potential effects of the co-solvent mixture.
-
Stability: It is recommended to prepare this formulation fresh on the day of use. Solutions of Otamixaban may not be stable for long-term storage.
-
Route of Administration: This formulation is generally suitable for intravenous or intraperitoneal administration. The appropriate route should be determined by the experimental design.
-
Animal Welfare: The use of co-solvents can sometimes cause irritation at the injection site. Monitor animals closely after administration.
Experimental Workflow Diagram
The following diagram illustrates the logical steps for preparing the this compound formulation.
Caption: Workflow for the preparation of a 2 mg/mL this compound solution for in vivo use.
Signaling Pathway (Factor Xa Inhibition)
Otamixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates its mechanism of action.
Caption: Otamixaban directly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin.
References
Application Notes and Protocols for Studying Coagulation in Human Plasma Samples with Otamixaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Otamixaban hydrochloride, a direct and reversible inhibitor of Factor Xa (FXa), for in-vitro studies of coagulation in human plasma samples.[1][2] This document includes detailed protocols, data presentation, and visual diagrams to facilitate the experimental design and interpretation of results.
Introduction
Otamixaban is a synthetic, potent, and selective inhibitor of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2] Its primary mechanism of action is the direct blockage of Factor Xa, which in turn prevents the conversion of prothrombin to thrombin, a key step in fibrin clot formation.[3] Otamixaban exhibits a rapid onset and offset of action, making it a valuable tool for studying the dynamics of coagulation.[1][4]
Data Presentation: In-Vitro Anticoagulant Effects of Otamixaban
The following table summarizes the quantitative effects of Otamixaban on various coagulation parameters as reported in studies with human plasma. These values demonstrate the dose-dependent anticoagulant activity of Otamixaban.
| Coagulation Parameter | Fold Change from Baseline (Mean ± SD or Range) | Otamixaban Concentration/Dose | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 1.19 to 2.11 | Various intravenous doses | [5] |
| ~1.5 to 1.6-fold | 0.080 mg/kg IV bolus + 0.100 or 0.150 mg/kg/h infusion | [1] | |
| 1.9 ± 0.2 | Escalating intravenous doses (up to 183 µg/kg/h) | [6] | |
| Prothrombin Time (PT) | 2.0 ± 0.2 | Escalating intravenous doses (up to 183 µg/kg/h) | [6] |
| Dilute Prothrombin Time (dPT) | 1.29 to 3.15 | Various intravenous doses | [5] |
| Russell's Viper Venom Time (RVVT) | 1.7 to 4.4 | Various intravenous doses | [5] |
| 4.5 ± 1.2 | Escalating intravenous doses (up to 183 µg/kg/h) | [6] | |
| Heptest® Clotting Time (HCT) | 5.1 ± 0.6 | Escalating intravenous doses (up to 183 µg/kg/h) | [6] |
| Endogenous Thrombin Potential (ETP) | 24% decrease | Bolus-plus-infusion dose | [6] |
Signaling Pathway: Mechanism of Action of Otamixaban
The following diagram illustrates the coagulation cascade and the point of inhibition by Otamixaban.
Caption: Mechanism of Otamixaban in the coagulation cascade.
Experimental Protocols
Preparation of Human Plasma Samples
A standardized procedure for plasma preparation is crucial for obtaining reliable and reproducible results in coagulation assays.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
Procedure:
-
Collect human whole blood into 3.2% sodium citrate tubes. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tubes 3-4 times to ensure proper mixing.
-
Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant platelet-poor plasma (PPP) without disturbing the buffy coat layer.
-
Pool the collected plasma and aliquot it into sterile polypropylene tubes.
-
Use fresh plasma immediately or store at -80°C for future use. Avoid repeated freeze-thaw cycles.
In-Vitro Coagulation Assays
The following are standard laboratory protocols to assess the anticoagulant effect of this compound in human plasma.
Materials:
-
Platelet-poor plasma (prepared as described above).
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., water or DMSO).
-
Coagulation analyzer or a water bath and stopwatch.
-
Assay-specific reagents (e.g., aPTT reagent, PT reagent, RVVT reagent).
-
Calcium chloride (CaCl2) solution.
General Procedure:
-
Thaw frozen plasma aliquots at 37°C in a water bath.
-
Prepare a series of dilutions of this compound in the appropriate vehicle.
-
In a test tube, pre-warm 90 µL of plasma to 37°C.
-
Add 10 µL of the Otamixaban dilution (or vehicle control) to the plasma and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate the coagulation cascade by adding the appropriate reagent and CaCl2 as per the specific assay protocol.
-
Measure the clotting time in seconds.
Specific Assay Protocols:
-
Activated Partial Thromboplastin Time (aPTT):
-
To the pre-warmed plasma with Otamixaban, add 100 µL of aPTT reagent.
-
Incubate for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed 0.025 M CaCl2 to initiate clotting.
-
Record the time to clot formation.
-
-
Prothrombin Time (PT):
-
To the pre-warmed plasma with Otamixaban, add 200 µL of PT reagent (containing thromboplastin and calcium).
-
Simultaneously start the timer and record the time to clot formation.
-
-
Russell's Viper Venom Time (RVVT):
-
To the pre-warmed plasma with Otamixaban, add 100 µL of RVVT reagent (containing Russell's viper venom and phospholipids).
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of pre-warmed 0.025 M CaCl2 to initiate clotting.
-
Record the time to clot formation.
-
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of Otamixaban on coagulation in human plasma samples.
Caption: Experimental workflow for in-vitro coagulation studies.
Conclusion
This compound is a valuable research tool for investigating the coagulation cascade due to its specific, direct, and reversible inhibition of Factor Xa. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust in-vitro studies on the effects of this compound on human plasma coagulation. Accurate and consistent experimental execution, as outlined, is essential for generating high-quality, reproducible data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 5. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Use of Otamixaban Hydrochloride in Cell-Free Chromogenic Factor Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otamixaban hydrochloride is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action involves binding to the active site of FXa, thereby blocking the conversion of prothrombin to thrombin and inhibiting blood clot formation. This property makes Otamixaban a valuable tool for in vitro studies of anticoagulation and for the development of new antithrombotic agents. Cell-free chromogenic Factor Xa activity assays provide a reliable and straightforward method for quantifying the inhibitory potency of compounds like Otamixaban.
This document provides detailed application notes and protocols for the use of this compound as a reference inhibitor in cell-free chromogenic Factor Xa activity assays.
Principle of the Chromogenic Factor Xa Assay
The chromogenic Factor Xa assay is a spectrophotometric method used to measure the activity of FXa. The principle of the assay for a direct FXa inhibitor like Otamixaban is as follows:
-
Inhibition: A known concentration of Factor Xa is incubated with the inhibitor (Otamixaban).
-
Substrate Cleavage: A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and is conjugated to a chromophore (like p-nitroaniline, pNA), is added to the mixture.
-
Color Development: If FXa is active, it cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that can be measured by a spectrophotometer.
-
Quantification: The amount of color produced is inversely proportional to the inhibitory activity of the substance being tested. By measuring the absorbance of the solution, the degree of FXa inhibition by Otamixaban can be quantified.
Data Presentation
The inhibitory activity of this compound against Factor Xa can be expressed using several quantitative parameters. The following table summarizes a key inhibitory constant for Otamixaban.
| Parameter | Value | Assay Condition | Reference |
| Ki (Inhibition constant) | 0.5 nM | Not specified | [1] |
Note: While the Ki value provides a measure of the intrinsic binding affinity of Otamixaban to Factor Xa, the IC50 (half-maximal inhibitory concentration) is often determined in chromogenic assays. Researchers should determine the IC50 value under their specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound using a cell-free chromogenic Factor Xa activity assay. This protocol is a general guideline and may need to be optimized for specific laboratory conditions and reagents.
Materials
-
This compound
-
Human Factor Xa, purified
-
Chromogenic Factor Xa substrate (e.g., S-2222™, Chromogenix)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Multichannel pipette
Preparation of Reagents
-
Otamixaban Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Otamixaban Working Solutions: Perform serial dilutions of the Otamixaban stock solution in Assay Buffer to create a range of working concentrations.
-
Factor Xa Working Solution: Dilute the purified human Factor Xa in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Chromogenic Substrate Working Solution: Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
Assay Procedure
-
Plate Setup: Add a defined volume of Assay Buffer to all wells of a 96-well microplate.
-
Inhibitor Addition: Add a specific volume of the different Otamixaban working solutions to the appropriate wells. Include wells with Assay Buffer only as a negative control (100% FXa activity) and wells with a known potent FXa inhibitor as a positive control.
-
Enzyme Addition: Add a specific volume of the Factor Xa working solution to all wells except for the blank (substrate control) wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a specific volume of the pre-warmed chromogenic substrate working solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a specific time by adding a stop solution (e.g., acetic acid) and then measure the final absorbance.
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the rates of the Otamixaban-treated wells to the rate of the negative control (no inhibitor) to determine the percent inhibition for each Otamixaban concentration.
-
Plot the percent inhibition against the logarithm of the Otamixaban concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Otamixaban.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Otamixaban inhibition in a chromogenic Factor Xa assay.
Experimental Workflow Diagram
Caption: Experimental workflow for determining Otamixaban IC50.
References
Troubleshooting & Optimization
Otamixaban hydrochloride solubility in PBS and other aqueous buffers
Welcome to the technical support center for otamixaban hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous buffers like PBS?
There is limited publicly available data on the specific solubility of this compound in Phosphate Buffered Saline (PBS). However, an in vivo formulation has been described which includes saline, suggesting solubility in aqueous solutions.[1] A predicted water solubility for this compound is 0.00202 mg/mL, though experimental values may vary.[2] For practical purposes, it is common to first dissolve this compound in an organic solvent like DMSO and then dilute it into an aqueous buffer such as PBS.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound, with a reported solubility of up to 40 mg/mL.[1]
Q3: Can I dilute my DMSO stock solution of this compound in PBS for my experiment?
Yes, PBS is a commonly used aqueous buffer for diluting stock solutions of compounds initially dissolved in DMSO for use in biological assays.[1] It is crucial to ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system, typically below 0.5%.
Q4: What is the mechanism of action of otamixaban?
Otamixaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By binding to FXa, otamixaban blocks the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound directly in an aqueous buffer.
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Problem: this compound has low aqueous solubility.
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Solution:
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Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, where it is more soluble.[1]
-
Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS) to the final working concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Issue 2: My this compound solution appears cloudy or shows precipitation after dilution in an aqueous buffer.
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Problem: The solubility limit in the aqueous buffer may have been exceeded.
-
Solution:
-
Increase the proportion of organic solvent: If your experimental system allows, a slightly higher percentage of the initial organic solvent in the final solution might be necessary to maintain solubility. Always run a vehicle control to account for solvent effects.
-
Lower the final concentration: The desired concentration of this compound in the aqueous buffer may be too high. Try working with a lower final concentration.
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pH adjustment: The solubility of hydrochloride salts can be pH-dependent.[3] Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility. It is generally observed that the solubility of hydrochloride salts of drugs can be lower in media with higher pH.[3]
-
Issue 3: I am observing inconsistent results in my activity assays.
-
Problem: This could be due to incomplete dissolution or precipitation of the compound.
-
Solution:
-
Vortex thoroughly: Ensure your stock solution and subsequent dilutions are thoroughly mixed.
-
Use sonication: Sonication can aid in the dissolution of the compound.[1]
-
Prepare fresh solutions: It is recommended to prepare fresh working solutions from your stock for each experiment to ensure consistency.
-
Quantitative Data
Solubility of Otamixaban
| Solvent/Buffer | Solubility | Notes |
| DMSO | 40 mg/mL (89.59 mM) | Sonication is recommended to aid dissolution.[1] |
| In Vivo Formulation | 2 mg/mL (4.48 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
| Water (Predicted) | 0.00202 mg/mL | This is a computationally predicted value and may not reflect experimental solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-40 mg/mL.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Sonication may be used to aid this process.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: General Dissolution Testing for this compound Formulations
This is a general protocol based on USP guidelines and can be adapted for specific formulations.
-
Dissolution Medium: Prepare a suitable dissolution medium. For a poorly soluble drug like otamixaban, a buffer with a pH in the acidic range (e.g., pH 1.2 to 4.5) might be a starting point. The physiological pH range of 1.2 to 6.8 should be evaluated.[4]
-
Apparatus: Use a USP-calibrated dissolution apparatus (e.g., USP Apparatus 2, paddles).
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Agitation: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Procedure: a. Place the this compound formulation into the dissolution vessel. b. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Filter the samples immediately.
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.
Visualizations
Caption: Mechanism of action of Otamixaban in the coagulation cascade.
Caption: Recommended workflow for preparing Otamixaban HCl solutions.
References
Technical Support Center: Otamixaban Hydrochloride Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for the use of Otamixaban hydrochloride in long-term experiments. Due to the limited availability of comprehensive public data on the solution-state stability of this compound, this resource focuses on best practices for its handling, storage, and the design of stability assessments tailored to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at 4°C, sealed from moisture. The free base, Otamixaban, is recommended to be stored at -20°C for up to 3 years.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality anhydrous solvent such as Dimethyl Sulfoxide (DMSO). To aid dissolution, sonication or gentle warming to 37°C can be employed. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been noted for Otamixaban.
Q3: What is the recommended storage for stock solutions?
A3: For this compound, it is advised to use stock solutions stored at -80°C within 6 months and those stored at -20°C within 1 month. For the free base, Otamixaban, solutions in DMSO can be stored at -80°C for up to a year, with short-term storage at 4°C for within one week. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
Q4: I am conducting a long-term cell culture experiment. What precautions should I take?
A4: Given that solutions of Otamixaban are reported to be unstable, it is highly recommended to prepare fresh working solutions from a frozen stock aliquot immediately before each use.[1][2] If the experiment spans several days or weeks, consider the stability of the compound in your specific culture medium at 37°C. It is advisable to perform a preliminary stability test under your experimental conditions. Also, ensure the final concentration of DMSO is kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q5: I have observed a decrease in the activity of my this compound solution over time. What could be the cause?
A5: A decrease in activity is likely due to the chemical degradation of this compound in your solution. Several factors can contribute to this, including the pH of the solution, temperature, light exposure, and the presence of reactive species in your buffer or medium. Refer to the troubleshooting guide below for a systematic approach to identifying and mitigating this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in stock solution upon thawing | - Solution concentration exceeds solubility at lower temperatures.- Solvent has absorbed water, reducing solubility. | - Gently warm the solution to 37°C and sonicate to redissolve.- Use anhydrous grade DMSO for preparing stock solutions.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a new aliquot of the frozen stock.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Perform a stability check of your working solution under experimental conditions (see Experimental Protocols). |
| Loss of compound activity in long-term experiments | - Hydrolysis or other degradation pathways in the aqueous experimental buffer/medium. | - Replenish the experimental medium with freshly prepared this compound solution at regular intervals.- Evaluate the stability of this compound in your specific buffer system and at your experimental temperature. Consider adjusting the pH or using a more inert buffer if degradation is significant. |
Quantitative Data Summary
Table 1: Storage Recommendations for Otamixaban and its Hydrochloride Salt
| Form | Storage Temperature | Duration | Notes |
| Otamixaban (Powder) | -20°C | 3 years | |
| This compound (Powder) | 4°C | Not specified | Sealed, away from moisture. |
| Otamixaban in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| Otamixaban in DMSO | 4°C | Within 1 week | For short-term use. |
| This compound Stock Solution | -80°C | Within 6 months | |
| This compound Stock Solution | -20°C | Within 1 month |
Table 2: Solubility of Otamixaban
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL (89.59 mM) | Sonication is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.48 mM) | For in vivo formulation. Sonication is recommended.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Preparation of this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into your aqueous buffer of choice to the final working concentration to be used in your experiments.
-
-
Incubation:
-
Divide the working solution into several aliquots in appropriate vials.
-
Incubate the vials at the temperature of your long-term experiment (e.g., 37°C).
-
Protect the samples from light to exclude photostability as a variable, unless it is a parameter being investigated.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from incubation.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the remaining this compound against time.
-
This will provide an estimate of the compound's stability under your specific experimental conditions and inform how frequently the solution needs to be replenished in your long-term experiments.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting unexpected results with Otamixaban in plasma-based assays
Welcome to the technical support center for Otamixaban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Otamixaban in plasma-based assays and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Otamixaban and what is its primary mechanism of action?
Otamixaban is a synthetic, direct, and reversible inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin.[2] By directly binding to and inhibiting both free and prothrombinase-bound FXa, Otamixaban effectively blocks thrombin generation and subsequent fibrin clot formation.[2]
Q2: In which types of plasma-based assays is Otamixaban expected to show activity?
As a direct FXa inhibitor, Otamixaban will primarily affect coagulation assays that are sensitive to the activity of Factor Xa. These include:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. Otamixaban can prolong PT.[3][4]
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. Otamixaban can also prolong aPTT.[4][5]
-
Anti-Factor Xa Activity Assays: These chromogenic assays are designed to specifically measure the activity of FXa inhibitors and will show a concentration-dependent increase in inhibition.
-
Russell's Viper Venom Time (RVVT): This test directly activates Factor X and is therefore sensitive to FXa inhibitors.[4][5]
Q3: What are the known off-target effects or interferences of Otamixaban in plasma-based assays?
While Otamixaban is a selective FXa inhibitor, it's important to be aware of potential interferences in other coagulation assays. For instance, in assays for other clotting factors that are downstream of FXa, the results may be confounded by Otamixaban's primary mechanism of action.[6] Additionally, like other direct oral anticoagulants (DOACs), Otamixaban can interfere with certain thrombophilia tests, potentially leading to an overestimation of protein C or S levels in clotting-based assays.[7]
Q4: How does Otamixaban affect platelet aggregation assays?
Anticoagulants like Otamixaban can indirectly affect platelet function because they interfere with the generation of thrombin, a potent platelet agonist.[8] While Otamixaban's primary target is FXa, the reduction in thrombin can lead to decreased thrombin-induced platelet aggregation. However, it is not expected to directly inhibit platelet aggregation induced by other agonists like ADP, collagen, or arachidonic acid.[8]
Troubleshooting Guide
Problem 1: Greater than expected prolongation of PT and/or aPTT.
| Possible Cause | Troubleshooting Step |
| Incorrect Otamixaban Concentration | Verify the stock solution concentration and dilution calculations. Prepare a fresh dilution series and repeat the assay. |
| Plasma Quality Issues | Ensure the plasma used is fresh or has been properly stored (frozen at -20°C or below and thawed correctly).[9] Avoid using hemolyzed or lipemic plasma, as this can interfere with coagulation assays. |
| Reagent Variability | Be aware that the sensitivity of PT and aPTT reagents to FXa inhibitors can vary between manufacturers and even between lots.[10] If possible, test with a different reagent lot or a reagent known to have a specific sensitivity profile for FXa inhibitors. |
| Concomitant Medications in Plasma Sample | If using patient plasma, consider the presence of other anticoagulants or drugs that may affect coagulation.[11] |
Problem 2: Inconsistent or non-reproducible results in anti-Xa chromogenic assays.
| Possible Cause | Troubleshooting Step |
| Improper Sample Handling | Ensure consistent and appropriate mixing of Otamixaban with the plasma sample. Avoid vigorous vortexing which can denature proteins. |
| Incubation Time and Temperature | Adhere strictly to the incubation times and temperatures specified in the assay protocol. Deviations can significantly impact enzyme kinetics. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and precise dispensing of all reagents and samples. |
| Otamixaban Stability | While generally stable, prolonged storage of diluted Otamixaban solutions at room temperature should be avoided. Prepare fresh dilutions for each experiment. The stability of DOACs in whole blood and plasma under refrigerated and frozen conditions has been shown to be good for up to 7 days.[9] |
Problem 3: Unexpected results in specialized coagulation assays (e.g., thrombin generation, factor activity assays).
| Possible Cause | Troubleshooting Step |
| Interference with Assay Components | Otamixaban's inhibition of FXa will fundamentally alter the kinetics of thrombin generation. For factor activity assays, the presence of an FXa inhibitor can lead to an underestimation of the activity of factors in the common pathway.[6] |
| Assay Principle | Understand the principle of the assay. If the assay relies on the generation of FXa or the activity of FXa, Otamixaban will interfere. Consider using an assay that measures factors in the intrinsic or extrinsic pathway upstream of FXa if those are of interest. |
Quantitative Data
Table 1: Pharmacodynamic Effects of Otamixaban on Coagulation Parameters
| Parameter | Effect | Concentration Dependence | Reference |
| Ki for Factor Xa | Potent Inhibition | 0.5 nM | [2] |
| Prothrombin Time (PT) | Prolongation | Linear | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | Linear | [4] |
| Russell's Viper Venom Time (RVVT) | Prolongation | Linear | [4] |
| Heptest Clotting Time (HCT) | Prolongation | Sigmoidal Emax model | [4] |
Experimental Protocols
Protocol 1: General Plasma Stability Assay
-
Prepare a stock solution of Otamixaban in a suitable solvent (e.g., DMSO or water).
-
Spike the Otamixaban stock solution into pooled human plasma at a defined final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.[12]
-
Immediately terminate the reaction by adding a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) containing an internal standard.[12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of Otamixaban using a validated LC-MS/MS method.[12]
-
Calculate the percentage of Otamixaban remaining at each time point relative to the 0-minute time point to determine its stability.
Protocol 2: Prothrombin Time (PT) Assay
-
Pre-warm citrated plasma samples and PT reagent (containing tissue factor and calcium) to 37°C.
-
Add a defined volume of the plasma sample (e.g., 50 µL) to a cuvette.
-
Spike the plasma with Otamixaban at the desired final concentration and incubate for a specified period.
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).
-
Measure the time to clot formation using a coagulometer.
-
Compare the clotting time of the Otamixaban-containing samples to a vehicle control.
Visualizations
Caption: Mechanism of action of Otamixaban in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected results with Otamixaban.
References
- 1. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. Pharmacokinetic/pharmacodynamic relationships for otamixaban, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aruplab.com [aruplab.com]
- 7. cdn0.scrvt.com [cdn0.scrvt.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Otamixaban Hydrochloride In Vitro Optimization: A Technical Support Resource
Welcome to the technical support center for the use of Otamixaban hydrochloride in in vitro research. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to help you optimize your experiments. Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Otamixaban?
A1: Otamixaban is a direct inhibitor of Factor Xa (FXa), a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[2] By binding directly to the active site of both free FXa and FXa within the prothrombinase complex, Otamixaban effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of a fibrin clot.[1][2]
Q2: What is the primary application of Otamixaban in in vitro studies?
A2: In a research setting, Otamixaban is primarily used to study the coagulation cascade and its inhibition. It serves as a highly selective tool to probe the role of Factor Xa in various biological processes, including thrombosis, hemostasis, and potentially other pathways where FXa may be involved.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.[1] For cell-based assays, ensure the final concentration of DMSO is typically below 0.1% to avoid solvent-induced cytotoxicity.[3]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of Otamixaban in DMSO are stable for up to one year when stored at -80°C and for shorter periods (up to one month) at -20°C.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of Otamixaban are noted to be less stable and should ideally be prepared fresh for each experiment.[4]
Data Summary Tables
Table 1: Inhibitory Activity of Otamixaban
| Parameter | Target | Value | Notes |
| Ki | Factor Xa | 0.5 nM | A measure of the high binding affinity of Otamixaban to Factor Xa.[1][2] |
| IC50 | TMPRSS2 | 18.7 µM | Otamixaban has shown inhibitory activity against the serine protease TMPRSS2, which may be relevant in studies of viral entry.[3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL (~89.6 mM) | Sonication is recommended to aid dissolution.[3] |
| Aqueous Buffers (e.g., PBS) | Low | While specific quantitative data is limited, direct FXa inhibitors often have lower solubility in aqueous solutions compared to DMSO. Prepare fresh dilutions from a DMSO stock. |
Table 3: Effect of Otamixaban on In Vitro Coagulation Assays
| Assay | Otamixaban Concentration | Approximate Fold Increase in Clotting Time (vs. Baseline) |
| Activated Partial Thromboplastin Time (aPTT) | Therapeutic Range | 1.2 to 2.1 |
| Dilute Prothrombin Time (dPT) | Therapeutic Range | 1.3 to 3.2 |
| Russell's Viper Venom Time (RVVT) | Therapeutic Range | 1.7 to 4.4 |
| (Data adapted from clinical studies and represents expected in vitro effects)[5] |
Visualized Pathways and Workflows
Caption: Otamixaban directly inhibits Factor Xa, blocking the common pathway.
Caption: Workflow for testing Otamixaban's in vitro anticoagulant activity.
Troubleshooting Guide
Problem: Unexpectedly low or no inhibitory activity.
Caption: Logical steps to diagnose issues with Otamixaban's inhibitory effect.
Problem: Precipitation observed in the assay well/tube.
-
Cause: Otamixaban, like many small molecules, has limited aqueous solubility. Adding a high concentration of the DMSO stock to an aqueous buffer can cause it to precipitate.
-
Solution:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[3]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions in the final assay buffer to reach the desired concentrations.
-
Check Buffer Composition: High salt concentrations or certain proteins in the buffer could potentially reduce solubility. Test solubility in a simplified buffer first.
-
Problem: Inconsistent results between experiments.
-
Cause: This can be due to the stability of the compound in aqueous solutions or variability in biological reagents like plasma.
-
Solution:
-
Fresh Dilutions: Always prepare fresh working dilutions of Otamixaban from a frozen DMSO stock for each experiment.[4]
-
Standardize Reagents: Use a pooled normal plasma source for coagulation assays to minimize donor-to-donor variability.
-
Control for Incubation Times: Ensure that the pre-incubation time of Otamixaban with the plasma or enzyme is consistent across all experiments.
-
Detailed Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the inhibitory effect of Otamixaban on the intrinsic and common pathways of coagulation.
-
Materials:
-
This compound
-
DMSO
-
Pooled Normal Human Plasma (citrated)
-
aPTT reagent (containing a contact activator like silica)
-
25 mM Calcium Chloride (CaCl₂) solution
-
Coagulometer or a manual tilt-tube method with a 37°C water bath
-
Microcentrifuge tubes and precision pipettes
-
-
Methodology:
-
Prepare a 10 mM stock solution of Otamixaban in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer (e.g., Tris-buffered saline) to create a range of working solutions. Aim for final concentrations in the plasma from 1 nM to 1 µM.
-
Pipette 90 µL of pooled normal plasma into a coagulometer cuvette.
-
Add 10 µL of your Otamixaban working solution (or buffer for the vehicle control) to the plasma, mix gently, and incubate for 3 minutes at 37°C.
-
Add 100 µL of pre-warmed aPTT reagent to the cuvette, mix, and incubate for exactly 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl₂.
-
The coagulometer will automatically start timing. Record the time in seconds for the clot to form.
-
Plot the clotting time (seconds) against the log of Otamixaban concentration.
-
Protocol 2: Chromogenic Anti-Xa Assay
This assay directly measures the inhibition of Factor Xa activity.
-
Materials:
-
This compound
-
DMSO
-
Tris-buffered saline (TBS), pH 7.4
-
Purified Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
-
Methodology:
-
Prepare a 10 mM stock solution of Otamixaban in DMSO.
-
Create a series of dilutions of Otamixaban in TBS. A suggested final concentration range is 0.1 nM to 100 nM.
-
In a 96-well plate, add 20 µL of each Otamixaban dilution or TBS (for control).
-
Add 40 µL of a solution containing purified human Factor Xa to each well. Mix and incubate at 37°C for 10 minutes.
-
Add 40 µL of the chromogenic FXa substrate to each well to start the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the rate of change in absorbance at 405 nm over 5-10 minutes.
-
Calculate the percent inhibition for each Otamixaban concentration relative to the control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Platelet Aggregation Assay
This assay determines if Otamixaban has any indirect effects on platelet aggregation induced by agonists.
-
Materials:
-
This compound
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DMSO
-
Platelet-Rich Plasma (PRP), freshly prepared from citrated whole blood
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Platelet-Poor Plasma (PPP), for blanking the aggregometer
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Platelet agonist (e.g., ADP, Collagen, or Thrombin Receptor Activating Peptide - TRAP)
-
Light Transmission Aggregometer
-
-
Methodology:
-
Prepare working solutions of Otamixaban in a suitable buffer.
-
Place a cuvette with 450 µL of PRP into the heating block of the aggregometer at 37°C. Add a stir bar.
-
Add 50 µL of the Otamixaban working solution or buffer (control) and incubate for 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a sub-maximal concentration of a platelet agonist (e.g., 5 µM ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Compare the maximum aggregation percentage in the presence of Otamixaban to the control. Note: As a direct FXa inhibitor, Otamixaban is not expected to directly inhibit platelet aggregation induced by common agonists, but this assay can rule out off-target effects.[6]
-
References
- 1. glpbio.com [glpbio.com]
- 2. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otamixaban | FXV673 | Highly effective Xa inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoagulant and anti-platelet effects are maintained following coadministration of otamixaban, a direct factor Xa inhibitor, and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Otamixaban hydrochloride on serine proteases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Otamixaban hydrochloride, a direct Factor Xa (FXa) inhibitor, on other serine proteases. The following resources are designed to assist researchers in designing, executing, and troubleshooting experiments to assess the selectivity of Otamixaban and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: Otamixaban is a potent and selective, direct inhibitor of Coagulation Factor Xa, a critical serine protease in the blood coagulation cascade.[1] It competitively and reversibly inhibits both free and prothrombinase-bound FXa.[1]
Q2: What is the known inhibitory constant (Ki) of Otamixaban for Factor Xa?
A2: The reported Ki of Otamixaban for Factor Xa is 0.5 nM.[1]
Q3: Is there a publicly available, comprehensive selectivity profile of Otamixaban against a wide range of serine proteases?
A3: While Otamixaban is described as a "selective" Factor Xa inhibitor, a comprehensive, publicly available table of its inhibitory constants (Ki or IC50 values) against a broad panel of other serine proteases (e.g., thrombin, trypsin, plasmin) is not readily found in the reviewed scientific literature. One study identified Otamixaban as a weak inhibitor of TMPRSS2, another serine protease, with an IC50 in the low micromolar range.[2] The high degree of similarity in the active sites of serine proteases presents a challenge for the development of highly selective inhibitors.[3]
Q4: Why is assessing the selectivity of a Factor Xa inhibitor against other serine proteases important?
A4: Off-target inhibition of other serine proteases can lead to unintended biological effects and potential side effects. For example, inhibition of proteases involved in fibrinolysis (like plasmin) or digestion (like trypsin) could have significant physiological consequences. Therefore, determining the selectivity profile of a drug candidate is a critical step in preclinical safety assessment.
Q5: What are the general principles for assessing the selectivity of a serine protease inhibitor?
A5: The selectivity of an inhibitor is typically determined by comparing its inhibitory potency (Ki or IC50) against the primary target versus a panel of other related enzymes. This is often done using in vitro enzymatic assays with purified enzymes and specific chromogenic or fluorogenic substrates.
Quantitative Data on Inhibitor Selectivity
Due to the limited publicly available selectivity data for Otamixaban against a broad panel of serine proteases, the following table presents data for Apixaban , another direct Factor Xa inhibitor, to serve as a representative example of the selectivity profile expected from this class of drugs.
Disclaimer: The following data is for Apixaban and is intended to be illustrative of the type of selectivity data that should be sought for Otamixaban. It is not data for Otamixaban itself.
Table 1: Representative Selectivity Profile of a Direct Factor Xa Inhibitor (Apixaban)
| Serine Protease | Ki (nM) | Selectivity vs. Factor Xa |
| Factor Xa | 0.08 | - |
| Thrombin | >2,400 | >30,000-fold |
| Trypsin | >2,400 | >30,000-fold |
| Plasmin | >2,400 | >30,000-fold |
| Activated Protein C (aPC) | >2,400 | >30,000-fold |
| Factor IXa | >2,400 | >30,000-fold |
| Factor VIIa/Tissue Factor | >2,400 | >30,000-fold |
| Urokinase-type Plasminogen Activator (uPA) | >2,400 | >30,000-fold |
| Chymotrypsin | >2,400 | >30,000-fold |
Source: Adapted from preclinical data on Apixaban.[4]
Experimental Protocols
Key Experiment: In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the inhibitory activity of a compound against a panel of serine proteases.
Materials:
-
Purified serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin)
-
Specific fluorogenic substrate for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing appropriate salts like NaCl and CaCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Enzyme Preparation: Reconstitute and dilute each purified serine protease to a working concentration in the assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of Otamixaban in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Procedure: a. To each well of the 96-well plate, add the assay buffer. b. Add the diluted Otamixaban or vehicle control to the appropriate wells. c. Add the diluted enzyme to all wells except for the substrate control wells. d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. e. Initiate the reaction by adding the specific fluorogenic substrate to all wells. f. Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve. d. If determining the Ki, perform the assay at multiple substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Ki using appropriate equations (e.g., Cheng-Prusoff equation for competitive inhibitors).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of the test compound or microplate. | Run a control with the compound and substrate without the enzyme. Use non-binding surface black plates. |
| No or low enzyme activity | Improper enzyme storage or handling. Inactive enzyme. | Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. Test enzyme activity with a known potent inhibitor. |
| Precipitation of the test compound | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity. |
| Inconsistent results between replicates | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
| Non-linear reaction progress curves | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a shorter reaction time. Check the stability of the enzyme under the assay conditions. |
Visualizations
Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa
Caption: Role of Factor Xa in the coagulation cascade and the inhibitory action of Otamixaban.
Experimental Workflow: Serine Protease Selectivity Profiling
Caption: Workflow for determining the selectivity profile of Otamixaban against serine proteases.
Logical Relationship: Troubleshooting Inconsistent Assay Results
Caption: A logical diagram for troubleshooting inconsistent results in serine protease assays.
References
- 1. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of SARS-CoV-2 cell entry by otamixaban and covalent protease inhibitors: pre-clinical assessment of pharmacological and molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Otamixaban hydrochloride precipitation in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Otamixaban hydrochloride in experimental buffers.
Troubleshooting Guide: Preventing this compound Precipitation
Researchers may encounter precipitation of this compound when preparing solutions in aqueous buffers. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Observation: A cloudy solution or visible particulate matter forms after dissolving this compound in an experimental buffer.
Immediate Action: Do not use the solution for your experiment, as the actual concentration of the dissolved compound is unknown and the precipitate could interfere with your assay.
Step-by-Step Troubleshooting
-
Verify Stock Solution Integrity:
-
Question: Was the initial stock solution (e.g., in DMSO) clear before dilution into the aqueous buffer?
-
Action: If the stock solution is cloudy, warm it gently (e.g., in a 37°C water bath) and sonicate. If it remains cloudy, the compound may have degraded, or the stock concentration may be too high. Prepare a fresh stock solution.
-
-
Assess Buffer Composition and pH:
-
Question: What is the composition and pH of your aqueous buffer?
-
Rationale: this compound is a poorly water-soluble compound. Its solubility is highly dependent on the pH of the solution. The predicted pKa values (strongest acidic: 15.03, strongest basic: 11.46) suggest its ionization state, and therefore solubility, can be influenced by pH.[1]
-
Action:
-
Measure the pH of your final buffered solution after adding this compound.
-
Consider preparing a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0) to identify a range where the compound remains soluble.
-
Be aware that different buffer species can affect drug solubility.[2][3] If using phosphate-buffered saline (PBS), consider potential interactions with the phosphate ions.
-
-
-
Evaluate the Final Concentration:
-
Question: What is the final concentration of this compound in the aqueous buffer?
-
Rationale: The concentration may be exceeding the solubility limit of the compound in that specific buffer. The predicted aqueous solubility of this compound is extremely low (0.00202 mg/mL).[1]
-
Action:
-
Attempt to dissolve a lower concentration of this compound in the same buffer.
-
If a higher concentration is required, you will likely need to employ solubility-enhancing techniques.
-
-
-
Consider the Dilution Method:
-
Question: How was the stock solution diluted into the aqueous buffer?
-
Rationale: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
Action:
-
Add the stock solution dropwise to the vortexing buffer.
-
Consider a serial dilution approach, where the stock is first diluted into a smaller volume of buffer before being brought to the final volume.
-
-
-
Solubility Enhancement Strategies:
-
If the above steps do not resolve the precipitation, consider the following formulation adjustments:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your final buffer. This can increase the solubility of hydrophobic compounds. Start with a low percentage (e.g., 1-5%) and assess for precipitation and compatibility with your experimental system.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F127 can help to keep hydrophobic compounds in solution by forming micelles.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] Ensure the solid is fully dissolved, using sonication if necessary. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Q2: Why does this compound precipitate when I dilute my DMSO stock in PBS?
A2: This is a common phenomenon known as "salting out" or precipitation due to a solvent shift. This compound is highly soluble in organic solvents like DMSO but has very poor solubility in aqueous solutions like PBS.[1] When the DMSO stock is diluted in PBS, the solvent environment becomes predominantly aqueous, and the compound's solubility limit is quickly exceeded, causing it to precipitate.
Q3: Can I heat the buffer to dissolve the precipitate?
A3: While gentle warming can sometimes help dissolve a compound, it is generally not recommended without further stability data. Excessive heat can lead to the degradation of the compound. If you do warm the solution, it should be cooled to your experimental temperature before use, and you must check if the compound remains in solution upon cooling.
Q4: Will the type of buffer I use make a difference?
A4: Yes, the composition of the buffer can influence the solubility of a compound.[2][3] Some compounds may be more soluble in Tris buffers compared to phosphate buffers, or vice-versa. If you are consistently having issues with one buffer system, it is worthwhile to test an alternative, ensuring the new buffer is compatible with your experimental assay.
Q5: What is the maximum concentration of DMSO I can have in my cell-based assay?
A5: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic. You should always run a vehicle control (buffer with the same final concentration of DMSO) to ensure the solvent is not affecting your experimental results.
Quantitative Data Summary
| Parameter | Value | Source |
| Predicted Water Solubility | 0.00202 mg/mL | DrugBank[1] |
| Predicted pKa (Strongest Acidic) | 15.03 | DrugBank[1] |
| Predicted pKa (Strongest Basic) | 11.46 | DrugBank[1] |
| DMSO Solubility | ≥ 40 mg/mL (89.59 mM) | TargetMol[4] |
Experimental Protocol: Determining Optimal Buffer Conditions
This protocol provides a framework for systematically determining the solubility of this compound in different buffer systems.
Objective: To identify a buffer system and pH that allows for the desired concentration of this compound to remain in solution without precipitation.
Materials:
-
This compound
-
DMSO (anhydrous)
-
A selection of buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)
-
Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. This will be your primary stock.
-
-
Prepare a Series of Buffers:
-
Prepare your desired buffers (e.g., 50 mM Tris-HCl, 1x PBS).
-
Adjust the pH of separate aliquots of each buffer to create a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
-
Perform Solubility Test (Kinetic Solubility Assay):
-
Aliquot a fixed volume of each buffered solution (e.g., 99 µL) into microcentrifuge tubes.
-
Add a small volume of the DMSO stock solution (e.g., 1 µL) to each tube to achieve your target final concentration. This keeps the final DMSO concentration low (e.g., 1%).
-
Immediately mix thoroughly by vortexing.
-
Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
After incubation, visually inspect each tube for signs of precipitation against a dark background.
-
To quantify the dissolved compound, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate.
-
Carefully remove the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The buffer system and pH that results in the highest measured concentration without visible precipitation is the most suitable for your experiment.
-
Experimental Workflow Diagram
Caption: Workflow for determining optimal buffer conditions for this compound.
References
Technical Support Center: Managing Bleeding Complications with Otamixaban in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct Factor Xa inhibitor, Otamixaban, in animal models. The information provided is intended to assist in managing bleeding complications that may arise during preclinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Otamixaban and offers potential solutions.
| Observed Problem | Potential Cause | Suggested Action |
| Excessive or uncontrolled bleeding from surgical sites or induced injury. | Otamixaban dosage may be too high for the specific animal model or individual animal variability. | Immediately discontinue the Otamixaban infusion. Apply local hemostatic measures (e.g., pressure, topical hemostatic agents). Consider administration of a reversal agent (see Reversal Agent Considerations). Monitor vital signs closely. |
| Spontaneous hemorrhage (e.g., hematuria, gastrointestinal bleeding) observed. | Indicates systemic coagulopathy induced by Otamixaban. | Discontinue Otamixaban immediately. Assess the severity of the bleed. For major bleeding, consider reversal agents. Provide supportive care, including fluid resuscitation if necessary.[1] |
| Prolonged bleeding time that does not correlate with expected Otamixaban dose. | Individual animal sensitivity, underlying coagulopathy, or drug interaction. | Review the animal's baseline coagulation parameters. Ensure no other medications that could affect hemostasis were administered.[2] Consider dose de-escalation in subsequent experiments. |
| Difficulty achieving hemostasis in a standardized bleeding model. | The chosen bleeding model may be too severe for the Otamixaban dose being studied. | Re-evaluate the bleeding model. Consider a less invasive model (e.g., saphenous vein puncture instead of liver laceration).[2][3] Adjust the Otamixaban dose based on pilot studies. |
| Reversal agent does not appear to be effective. | Inappropriate choice of reversal agent or incorrect dosage. The reversal agent may not have been validated for Otamixaban. | While specific reversal agents for Otamixaban have not been extensively studied, agents effective for other Factor Xa inhibitors, such as Andexanet alfa or Prothrombin Complex Concentrates (PCCs), may be considered.[4][5][6][7] Ensure the dosage is appropriate for the level of anticoagulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Otamixaban?
A1: Otamixaban is a synthetic, direct, and reversible inhibitor of Factor Xa (FXa).[3][8] By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and reducing thrombus formation.[8]
Q2: What are the expected pharmacokinetic and pharmacodynamic effects of Otamixaban?
A2: Otamixaban is administered intravenously and has a rapid onset and offset of action with linear kinetics.[3] Its anticoagulant effects can be monitored by measuring clotting times such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), though anti-Factor Xa activity assays are more specific.[9][10] The effects of Otamixaban typically decline rapidly and return to baseline within 6 hours after cessation of the infusion.[9]
Q3: What are the known bleeding risks associated with Otamixaban in preclinical and clinical studies?
A3: In vivo experiments have shown Otamixaban to be effective in various animal models of thrombosis, including rodent, canine, and porcine models.[11] However, clinical trials in humans have demonstrated a significant increase in major and minor bleeding events compared to standard therapies like unfractionated heparin plus eptifibatide.[12][13][14]
Q4: Are there any specific reversal agents for Otamixaban?
A4: Currently, there is no specifically approved reversal agent for Otamixaban. However, agents developed to reverse other Factor Xa inhibitors are potential candidates for managing Otamixaban-associated bleeding. These include:
-
Andexanet alfa: A recombinant modified Factor Xa decoy that binds to and sequesters Factor Xa inhibitors.[5][7][15][16] It has been shown to reverse the anticoagulant effects of other Factor Xa inhibitors in animal models.[5][7][15]
-
Prothrombin Complex Concentrates (PCCs): These concentrates contain varying amounts of vitamin K-dependent clotting factors (II, VII, IX, X) and can help overcome the effects of Factor Xa inhibition by increasing the concentration of available clotting factors.[4][6][17] Both 3-factor and 4-factor PCCs are available.[17]
-
Activated Prothrombin Complex Concentrates (aPCCs): These contain activated clotting factors and may also be considered.[18][19]
Q5: How should I design an experiment to study bleeding complications with Otamixaban?
A5: When designing a study, it is crucial to select an appropriate animal model and a quantifiable bleeding endpoint. Common models include:
-
Tail Transection Model (Mouse/Rat): A simple and common model where the tail is transected, and bleeding time or blood loss is measured.[2][3]
-
Saphenous Vein Bleeding Model (Mouse/Rat): A less severe model involving a puncture to the saphenous vein, allowing for the measurement of time to hemostasis.[2][3][20]
-
Liver Laceration Model (Rabbit/Pig): A more severe and clinically relevant model of major bleeding.[5][21]
-
Kidney Incision Model (Rabbit): Another model for assessing significant bleeding.[4]
It is recommended to perform dose-ranging studies to determine the appropriate Otamixaban dose that induces a measurable but manageable bleeding phenotype in your chosen model.
Quantitative Data Summary
The following tables summarize key quantitative data related to Factor Xa inhibitors and their reversal from various animal studies. Note that data for Otamixaban is limited, and much of the information is extrapolated from studies on other Factor Xa inhibitors like rivaroxaban and apixaban.
Table 1: Pharmacodynamic Effects of Otamixaban in Humans
| Parameter | Fold Change from Baseline (at end of infusion) |
| Russell's viper venom test | 1.7 to 4.4 |
| Dilute prothrombin time | 1.29 to 3.15 |
| Activated partial thromboplastin time | 1.19 to 2.11 |
| International normalized ratio | 0.94 to 1.70 |
| (Data from a study in patients with stable coronary artery disease)[9] |
Table 2: Efficacy of Reversal Agents for Factor Xa Inhibitors in Animal Models
| Reversal Agent | Animal Model | Anticoagulant | Key Findings |
| Andexanet alfa | Rabbit liver laceration | Rivaroxaban | Significantly decreased excess blood loss by 63-75%.[5] |
| Rabbit liver laceration | Edoxaban | Reduced blood loss by 82%.[15] | |
| 4-Factor PCC | Rabbit kidney incision | Dabigatran | Dose-dependent reduction in blood loss.[4] |
| Rat tail bleeding | Dabigatran | Dose-dependent reduction in bleeding time.[4] | |
| aPCC | In vitro (human plasma) | Apixaban | Completely reversed the apixaban effect.[18] |
Experimental Protocols
Protocol 1: Mouse Tail Transection Bleeding Model
Objective: To assess the effect of Otamixaban on bleeding time and blood loss in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Otamixaban solution for intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors or scalpel
-
Pre-weighed filter paper
-
Saline solution at 37°C
-
Timer
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer Otamixaban or vehicle control intravenously via the tail vein.
-
After a predetermined time (e.g., 5-15 minutes) to allow for drug distribution, transect 3 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail in 37°C saline and start the timer.
-
Record the time until bleeding ceases for at least 30 seconds. This is the bleeding time.
-
Alternatively, gently blot the tail on pre-weighed filter paper every 30 seconds until bleeding stops. The change in filter paper weight can be used to quantify blood loss.
-
Monitor the animal until recovery from anesthesia.
Protocol 2: Management of Otamixaban-Induced Bleeding in a Rabbit Liver Laceration Model
Objective: To evaluate the efficacy of a potential reversal agent for Otamixaban-induced major bleeding.
Materials:
-
New Zealand White rabbits
-
Otamixaban solution for intravenous infusion
-
Potential reversal agent (e.g., Andexanet alfa or 4-Factor PCC)
-
Anesthesia and surgical monitoring equipment
-
Laparotomy instruments
-
Gauze sponges
-
Blood collection tubes
Procedure:
-
Anesthetize the rabbit and establish intravenous access for drug administration and blood sampling.
-
Perform a midline laparotomy to expose the liver.
-
Collect baseline blood samples for coagulation assays (aPTT, PT, anti-Xa activity).
-
Initiate a continuous intravenous infusion of Otamixaban at a pre-determined dose.
-
After a set period of anticoagulation (e.g., 30-60 minutes), create a standardized laceration on a liver lobe.
-
Allow the animal to bleed for a specified time (e.g., 2-5 minutes), collecting all shed blood onto pre-weighed gauze sponges.
-
Administer a bolus of the reversal agent or vehicle control.
-
Continue to collect shed blood and monitor bleeding.
-
Collect blood samples at various time points post-reversal agent administration to assess coagulation parameters.
-
At the end of the experiment, euthanize the animal and determine the total blood loss by weighing the sponges.
Visualizations
Caption: Otamixaban's mechanism of action in the coagulation cascade.
Caption: General experimental workflow for a bleeding model study.
Caption: Decision tree for managing bleeding in animal models.
References
- 1. Antithrombotic efficacy of a novel factor Xa inhibitor, FXV673, in a canine model of coronary artery thrombolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse bleeding model to study oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety and efficacy of andexanet alfa in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of new, factor-specific oral anticoagulants by rFVIIa, prothrombin complex concentrate and activated prothrombin complex concentrate: a review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 8. An animal model of fibrinolytic bleeding based on the rebleed phenomenon: application to a study of vulnerability of hemostatic plugs of different age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic relationships for otamixaban, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 13. Anticoagulation with otamixaban and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Andexanet alfa effectively reverses edoxaban anticoagulation effects and associated bleeding in a rabbit acute hemorrhage model | PLOS One [journals.plos.org]
- 16. Andexanet Alfa (Andexxa®) for the Reversal of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of prothrombin complex concentrates in reversal of target specific anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The reversal effect of prothrombin complex concentrate (PCC), activated PCC and recombinant activated factor VII in apixaban‐treated patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activated prothrombin complex concentrates for the reversal of anticoagulant-associated coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Otamixaban hydrochloride stock solution stability
For researchers, scientists, and drug development professionals utilizing Otamixaban hydrochloride, maintaining the integrity of stock solutions is critical for reproducible and accurate experimental results. This technical support center provides guidance on the stability of this compound stock solutions, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store the stock solution in aliquots at -80°C. For short-term use, within a week, aliquots can be stored at 4°C.[1][2]
Q2: How do freeze-thaw cycles affect the stability of this compound stock solutions?
A2: Repeated freeze-thaw cycles are generally not recommended for this compound stock solutions as they can potentially lead to degradation of the compound.[1][2] The formation of ice crystals and localized changes in concentration during the freezing and thawing process can physically and chemically stress the molecule. While specific public data on the quantitative degradation of this compound per freeze-thaw cycle is limited, it is best practice in pharmaceutical research to minimize these cycles to ensure the stability and efficacy of the compound.[3][4]
Q3: How can I minimize the impact of freeze-thaw cycles on my stock solution?
A3: To minimize degradation due to freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes upon initial preparation. This practice ensures that the main stock is not repeatedly subjected to temperature fluctuations. Store these aliquots at -80°C for long-term stability.[1][2]
Troubleshooting Guide
Issue: I am observing inconsistent or unexpected results in my experiments using an this compound stock solution that has been frozen and thawed multiple times.
This issue could be related to the degradation of your this compound stock solution. Follow the troubleshooting workflow below to diagnose and address the problem.
Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by this compound stock solution instability.
Quantitative Data on Freeze-Thaw Stability
While specific, publicly available quantitative data for the degradation of this compound after a set number of freeze-thaw cycles is not readily found in scientific literature, a general guideline for DMSO-based stock solutions of organic compounds is to limit freeze-thaw cycles as much as possible. The following table provides a hypothetical representation of what a stability study might reveal. Researchers should perform their own stability studies to determine the precise impact of freeze-thaw cycles on their specific stock solution.
| Number of Freeze-Thaw Cycles | Hypothetical Purity of this compound (%) | Potential Impact on Experimental Results |
| 1 | >99% | Negligible |
| 3 | 95-99% | Minor variations may be observed in sensitive assays |
| 5 | 90-95% | Increased risk of inconsistent results and reduced potency |
| >5 | <90% | Significant degradation, leading to unreliable and non-reproducible data |
Note: This table is for illustrative purposes only and is based on general knowledge of compound stability in DMSO. Actual degradation rates may vary based on concentration, solvent purity, and handling procedures.
Experimental Protocols
For laboratories wishing to conduct their own freeze-thaw stability studies on this compound, the following protocol for a Forced Degradation Study is recommended.
Objective: To quantify the degradation of this compound in a DMSO stock solution after multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound powder
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)
-
-80°C freezer
-
Vortex mixer
-
Precision balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in HPLC-grade DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
-
Aliquoting:
-
Dispense the stock solution into multiple, small-volume, cryo-resistant tubes (e.g., 50 µL per tube). These will be your experimental aliquots.
-
Prepare a separate set of aliquots that will serve as the control (time-zero) samples. Store these immediately at -80°C and do not subject them to freeze-thaw cycles until the time of analysis.
-
-
Freeze-Thaw Cycling:
-
Place the experimental aliquots in a -80°C freezer for at least 4 hours to ensure complete freezing.
-
Remove the aliquots and allow them to thaw completely at room temperature (approximately 30 minutes).
-
This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5, 10 cycles).
-
-
Sample Analysis by HPLC:
-
After the designated number of freeze-thaw cycles, dilute the samples (both experimental and control) to a suitable concentration for HPLC analysis using the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions for a similar compound, Apixaban, involves a C18 column and a mobile phase gradient of acetonitrile and a buffer solution, with UV detection.[5][6] The specific parameters for this compound may need to be optimized.
-
The HPLC method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the experimental samples compared to the control (time-zero) samples. This can be determined by comparing the peak area of the parent compound.
-
Percentage remaining = (Peak area of cycled sample / Peak area of control sample) x 100.
-
Plot the percentage of remaining this compound as a function of the number of freeze-thaw cycles.
-
Caption: Experimental workflow for assessing the stability of this compound stock solution after multiple freeze-thaw cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
Technical Support Center: Otamixaban Hydrochloride and aPTT Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in activated Partial Thromboplastin Time (aPTT) results when working with Otamixaban hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
This compound is a synthetic, intravenous, direct inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[2] By directly and reversibly inhibiting both free and prothrombinase-bound FXa, Otamixaban blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation in a dose-dependent manner.[1][2] The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.[3][4] Since Factor X is part of the common pathway, inhibition by Otamixaban results in a prolongation of the aPTT.[5][6]
Q2: Is there a linear relationship between Otamixaban concentration and aPTT prolongation?
Yes, studies in healthy subjects have shown a linear relationship between Otamixaban plasma concentrations and aPTT prolongation.[5] However, it is important to note that the sensitivity of the aPTT assay to direct Xa inhibitors can vary significantly depending on the reagents and instrumentation used.[7][8] While aPTT can be used to demonstrate the pharmacodynamic effect of Otamixaban, it may not be the most suitable assay for precise quantification of its anticoagulant activity, especially when compared to an anti-Xa assay.[9][10]
Q3: What are the typical fold changes in aPTT observed with Otamixaban administration?
In a study involving patients with stable coronary artery disease, the administration of Otamixaban resulted in aPTT fold changes from baseline ranging from 1.19 to 2.11 at the end of the infusion period, compared to a fold change of 0.94 for the placebo group.[6] The degree of prolongation is dose-dependent.
Q4: Can I use aPTT to monitor the anticoagulant effect of Otamixaban in my experiments?
While aPTT is prolonged by Otamixaban and can be used to detect its presence and pharmacodynamic effect, its use for routine monitoring is challenging due to several sources of variability.[10][11] These include pre-analytical variables, differences in reagent sensitivity, and patient-specific factors.[9][12] For quantitative assessment of Otamixaban's anticoagulant effect, a chromogenic anti-Xa assay calibrated for Otamixaban would be more specific and less prone to interference.[7][10]
Troubleshooting Guide for aPTT Variability
Q5: My aPTT results with Otamixaban are highly variable between samples that should be identical. What are the potential causes?
High variability in aPTT results can stem from pre-analytical, analytical, and sample-related issues. Here is a systematic approach to troubleshooting:
Table 1: Troubleshooting High Variability in aPTT Results with Otamixaban
| Potential Cause | Recommended Action |
| Pre-Analytical Issues | |
| Improper Sample Collection | Ensure proper venipuncture technique to avoid contamination with tissue thromboplastin or hemolysis.[12] |
| Incorrect Blood-to-Anticoagulant Ratio | Verify that blood collection tubes (containing 3.2% sodium citrate) are filled to the appropriate level to maintain a 9:1 blood-to-anticoagulant ratio. Underfilling can lead to falsely prolonged aPTT due to excess citrate.[12] |
| Delayed or Improper Sample Processing | Centrifuge samples promptly to obtain platelet-poor plasma (PPP) with a platelet count < 10 x 10⁹/L.[12] Test samples within the recommended timeframe or store them properly (e.g., frozen at -70°C) to prevent degradation of coagulation factors.[12] |
| Analytical Issues | |
| Reagent-Specific Sensitivity | Be aware that different aPTT reagents (e.g., those using silica, ellagic acid, or kaolin as activators) have varying sensitivities to direct Xa inhibitors.[3][7] If possible, use a reagent with known sensitivity to Otamixaban or establish it in-house. |
| Instrument Malfunction | Ensure the coagulation analyzer is properly calibrated and maintained according to the manufacturer's instructions. Run quality control samples regularly.[12] |
| Sample-Specific Issues | |
| Presence of Interfering Substances | Hemolysis, lipemia, or high bilirubin levels can interfere with the optical detection of clot formation in some analyzers.[13] If suspected, inspect the plasma for visible signs of these interferences. |
| Concomitant Medications | Other medications that affect coagulation, such as heparin or warfarin, can also influence aPTT results.[11] Review the full medication profile of the subject if applicable. |
| Underlying Coagulopathies | Pre-existing deficiencies or inhibitors of coagulation factors in the intrinsic or common pathways will prolong the baseline aPTT and may interact with the effects of Otamixaban.[4] |
Q6: The aPTT results for my control samples (without Otamixaban) are inconsistent. What should I check?
Inconsistent control results point towards issues with the assay procedure or the samples themselves. Refer to the troubleshooting table above, paying special attention to pre-analytical variables such as sample collection and processing, as well as analytical variables like instrument calibration and reagent stability.[12] Performing mixing studies, where patient plasma is mixed with pooled normal plasma, can help determine if a prolonged aPTT is due to a factor deficiency (which will correct) or an inhibitor (which will not).[4]
Q7: My aPTT results seem to have a poor correlation with the expected Otamixaban concentration. Why might this be?
A poor correlation can be due to the inherent limitations of using aPTT for monitoring direct Xa inhibitors. The relationship can be non-linear at higher concentrations with some reagents.[10] Furthermore, patient-related factors, such as elevated levels of Factor VIII (an acute phase reactant), can shorten the aPTT and mask the anticoagulant effect of Otamixaban.[3] For a more reliable correlation, an anti-Xa assay is recommended.[9]
Quantitative Data Summary
Table 2: Pharmacodynamic Effect of Otamixaban on aPTT
| Parameter | Value | Context | Source |
| aPTT Response Slope | 0.058 (seconds per ng/mL) | Linear relationship observed in healthy subjects. | [5] |
| Interindividual Variability in aPTT Response | 19% (Coefficient of Variation) | Highlights the subject-to-subject variation in aPTT response. | [5] |
| aPTT Fold Change from Baseline | 1.19 to 2.11 | Observed at the end of infusion in patients with stable coronary artery disease. | [6] |
Experimental Protocols
Protocol: Measurement of aPTT in Plasma Samples Containing Otamixaban
This protocol outlines the key steps for performing an aPTT assay. It is crucial to follow the specific instructions provided by the manufacturer of your coagulation analyzer and aPTT reagent.
1. Reagents and Materials:
-
Coagulation analyzer (optical or mechanical clot detection)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Control plasmas (normal and abnormal)
-
Platelet-poor plasma (PPP) samples from subjects treated with Otamixaban
2. Sample Preparation:
-
Collect whole blood into a collection tube containing 3.2% sodium citrate anticoagulant, ensuring the correct fill volume is achieved (9:1 blood-to-anticoagulant ratio).[12]
-
Immediately after collection, gently invert the tube 3-4 times to ensure proper mixing.
-
Centrifuge the sample at 1500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[12]
-
Carefully aspirate the supernatant (PPP) into a clean, plastic tube, avoiding disturbance of the buffy coat.
-
If not tested immediately, store the PPP at room temperature for up to 4 hours, or freeze at -20°C for up to 2 weeks, or at -70°C for longer periods. Thaw frozen samples rapidly at 37°C before use.
3. Assay Procedure (Automated Analyzer):
-
Perform daily quality control checks using normal and abnormal control plasmas to ensure the system is functioning correctly.[12]
-
Pipette a specific volume of PPP into a cuvette.
-
The analyzer will add the aPTT reagent to the plasma and incubate the mixture at 37°C for a specified time (typically 3-5 minutes). This allows for the activation of the contact factors.[3][12]
-
Following incubation, the analyzer will add pre-warmed CaCl₂ to the cuvette, initiating the coagulation cascade.[3]
-
The instrument will detect the formation of a fibrin clot and record the time in seconds. This is the aPTT result.
4. Special Considerations for Otamixaban:
-
Reagent Selection: The sensitivity of the aPTT to Otamixaban is reagent-dependent. Document the specific reagent used in all experiments. If possible, choose a reagent with a known linear response to direct Xa inhibitors.[7]
-
Baseline Measurement: Always measure a baseline aPTT on a pre-treatment sample from the same subject to accurately determine the fold change in aPTT post-treatment.
-
Alternative Assays: For quantitative analysis, consider using a chromogenic anti-Xa assay, which is more specific for measuring the activity of direct Xa inhibitors.[9]
Visualizations
Caption: Mechanism of Otamixaban in the coagulation cascade.
Caption: Standard workflow for aPTT measurement.
Caption: Logical flow for troubleshooting aPTT variability.
References
- 1. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. Pharmacokinetic/pharmacodynamic relationships for otamixaban, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. APTT | HE [hematology.mlsascp.com]
- 13. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
Otamixaban hydrochloride interference with other laboratory reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of otamixaban hydrochloride with various laboratory reagents and assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Otamixaban is a synthetic, potent, and reversible direct inhibitor of Factor Xa (FXa).[1][2] As a critical component of the coagulation cascade, FXa is responsible for the conversion of prothrombin to thrombin. By directly binding to and inhibiting FXa, otamixaban effectively blocks the amplification of the clotting cascade, leading to its anticoagulant effect.[1][2]
Q2: Which common laboratory tests are affected by otamixaban?
Due to its mechanism of action, otamixaban primarily interferes with coagulation-based assays that are dependent on the activity of Factor Xa. The most significantly affected tests include:
-
Prothrombin Time (PT): This test is sensitive to the inhibition of the extrinsic and common pathways of coagulation, where Factor Xa plays a key role. Otamixaban can cause a dose-dependent prolongation of the PT.
-
Activated Partial Thromboplastin Time (aPTT): The aPTT evaluates the intrinsic and common pathways. As Factor Xa is part of the common pathway, otamixaban can also prolong the aPTT, although the effect may be less pronounced than on the PT.
-
Anti-Factor Xa Assay: Standard anti-Xa assays calibrated for heparins will show elevated activity in the presence of otamixaban, leading to an overestimation of the heparin concentration or a false-positive result for heparin presence.
-
Dilute Russell's Viper Venom Time (dRVVT): This assay directly activates Factor X and is therefore highly sensitive to the presence of Factor Xa inhibitors like otamixaban, resulting in a prolonged clotting time.
Q3: Are there any laboratory tests that are not significantly affected by otamixaban?
Yes, several types of laboratory tests are generally not affected by the presence of otamixaban:
-
Platelet Function Tests: Studies have shown no significant interaction between otamixaban and platelet aggregation when co-administered with agents like acetylsalicylic acid (aspirin).[3]
-
Immunological Assays: Assays based on antigen-antibody reactions, such as ELISAs for specific protein levels (e.g., D-dimer), are typically not influenced by otamixaban's anticoagulant activity.
-
Thrombin Time (TT): This test measures the final step of the coagulation cascade (conversion of fibrinogen to fibrin by thrombin) and is therefore not directly affected by Factor Xa inhibition. A normal thrombin time can help rule out the presence of a direct thrombin inhibitor, but not a Factor Xa inhibitor.
Troubleshooting Guide
Problem: Unexpectedly prolonged PT or aPTT results in a sample from a subject receiving otamixaban.
| Possible Cause | Troubleshooting Steps |
| Direct pharmacological effect of otamixaban | 1. Confirm medication: Verify if the subject is being treated with otamixaban. 2. Consider timing of sample collection: The anticoagulant effect will be most pronounced at peak plasma concentrations. 3. Perform alternative assays: Utilize tests that are not affected by Factor Xa inhibitors to assess other aspects of hemostasis if necessary (e.g., platelet count, fibrinogen levels via a non-clot-based method). |
| Supratherapeutic concentration of otamixaban | 1. Quantitative testing: If available, use a chromogenic anti-Xa assay calibrated specifically for otamixaban to determine the drug concentration. 2. Clinical correlation: Correlate laboratory findings with the patient's clinical status for any signs of bleeding. |
| Presence of another anticoagulant or underlying coagulopathy | 1. Review patient history: Check for the use of other anticoagulants or a history of bleeding disorders. 2. Mixing studies: Performing a mixing study with normal plasma can help differentiate between a factor deficiency (which would correct) and the presence of an inhibitor like otamixaban (which would not fully correct). |
Quantitative Data on Interference
The following table summarizes the observed effects of otamixaban on various coagulation assays from a clinical study. The data is presented as the fold change from baseline at the end of a 24-hour infusion.
| Coagulation Assay | Fold Change from Baseline (Otamixaban) | Fold Change from Baseline (Placebo) |
| Russell's Viper Venom Test (RVVT) | 1.7 to 4.4 | 1.15 |
| Dilute Prothrombin Time (dPT) | 1.29 to 3.15 | 0.98 |
| Activated Partial Thromboplastin Time (aPTT) | 1.19 to 2.11 | 0.94 |
| International Normalized Ratio (INR) | 0.94 to 1.70 | 0.94 |
Source: Adapted from a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease.
Experimental Protocols
Protocol 1: In Vitro Spiking Study to Characterize Otamixaban Interference
Objective: To determine the concentration-dependent effect of otamixaban on routine coagulation assays.
Materials:
-
This compound standard of known concentration.
-
Pooled normal human plasma (citrated).
-
Reagents for PT, aPTT, and other coagulation assays of interest.
-
Coagulation analyzer.
Method:
-
Prepare a series of dilutions of the otamixaban standard in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 50, 100, 250, 500 ng/mL).
-
Allow the spiked plasma samples to incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Perform the PT, aPTT, and other coagulation assays on each of the spiked samples and the control (0 ng/mL) sample in triplicate.
-
Record the clotting times for each concentration.
-
Analyze the data to determine the relationship between otamixaban concentration and the prolongation of clotting times.
Protocol 2: Mitigation of Otamixaban Interference Using a DOAC-Neutralizing Agent
Objective: To assess the effectiveness of a commercial DOAC-neutralizing agent in removing otamixaban interference from a plasma sample.
Materials:
-
Patient plasma sample known or suspected to contain otamixaban.
-
Commercial DOAC-neutralizing agent (e.g., activated charcoal-based product).
-
Reagents for the affected coagulation assay (e.g., PT or aPTT).
-
Coagulation analyzer.
Method:
-
Aliquot the patient plasma sample into two tubes: "Untreated" and "Treated".
-
To the "Treated" tube, add the DOAC-neutralizing agent according to the manufacturer's instructions.
-
Incubate both samples as per the neutralizing agent's protocol.
-
Centrifuge the "Treated" sample to pellet the neutralizing agent.
-
Carefully transfer the supernatant from the "Treated" sample to a clean tube.
-
Perform the coagulation assay of interest on both the "Untreated" and "Treated" plasma samples.
-
Compare the results. A significant reduction in the clotting time in the "Treated" sample indicates effective removal of otamixaban interference.
Visualizations
References
Validation & Comparative
A Preclinical Showdown: Otamixaban Hydrochloride vs. Heparin in Thrombosis Models
For researchers, scientists, and professionals in drug development, understanding the preclinical performance of novel anticoagulants is paramount. This guide provides an objective comparison of otamixaban hydrochloride, a direct Factor Xa inhibitor, and heparin, a widely used anticoagulant, in the context of preclinical thrombosis models.
This comparison synthesizes available data on their mechanisms of action, expected performance in established animal models of thrombosis, and key safety considerations. While direct head-to-head preclinical studies with comprehensive quantitative data are not extensively published, this guide extrapolates expected outcomes based on their distinct pharmacological profiles and data from individual preclinical investigations.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between otamixaban and heparin lies in their targets within the coagulation cascade.
This compound: As a direct Factor Xa inhibitor, otamixaban binds directly to and inhibits Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This action prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin clot formation. Its effect is highly specific and does not require a cofactor like antithrombin.
Heparin: Heparin's mechanism is more complex. It acts as an indirect anticoagulant by binding to antithrombin III (ATIII). This binding induces a conformational change in ATIII, accelerating its ability to inactivate several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. Unfractionated heparin (UFH) has a roughly equal affinity for inhibiting both Factor IIa and Factor Xa.
Signaling Pathway Diagrams
Caption: Otamixaban directly inhibits Factor Xa.
Caption: Heparin potentiates Antithrombin III activity.
Comparative Performance in Preclinical Thrombosis Models
The following tables summarize the expected comparative performance of otamixaban and heparin in common preclinical thrombosis models based on their mechanisms of action.
Table 1: Efficacy in Arterial Thrombosis Models
| Parameter | This compound | Unfractionated Heparin | Rationale |
| Thrombus Weight | Expected to be dose-dependently reduced. | Expected to be dose-dependently reduced. | Both agents effectively inhibit key coagulation factors, leading to decreased fibrin formation and smaller thrombi. |
| Time to Occlusion | Expected to be prolonged in a dose-dependent manner. | Expected to be prolonged in a dose-dependent manner. | Inhibition of coagulation slows the rate of thrombus growth, delaying vessel occlusion. |
| Patency Rate | Expected to be higher compared to control. | Expected to be higher compared to control. | Effective anticoagulation prevents complete vessel blockage. |
Table 2: Efficacy in Venous Thrombosis Models
| Parameter | This compound | Unfractionated Heparin | Rationale |
| Thrombus Weight | Expected to be significantly reduced. | Expected to be significantly reduced. | Both drugs are effective in preventing fibrin-rich venous thrombi. |
| Incidence of DVT | Expected to be lower than in untreated controls. | Expected to be lower than in untreated controls. | Prophylactic administration is anticipated to prevent the formation of deep vein thrombosis. |
Table 3: Safety and Pharmacodynamic Parameters
| Parameter | This compound | Unfractionated Heparin | Rationale |
| Bleeding Time | Expected to increase in a dose-dependent manner. | Expected to increase in a dose-dependent manner. | Both anticoagulants interfere with hemostasis, leading to a higher bleeding risk. |
| aPTT | Moderately prolonged. | Markedly prolonged. | Heparin's strong inhibition of thrombin leads to a more pronounced effect on aPTT. |
| Anti-Factor Xa Activity | High and directly correlated with concentration. | Present, but also exhibits anti-Factor IIa activity. | Otamixaban is a direct inhibitor, while heparin's activity is indirect and broader. |
| Dosing | More predictable dose-response. | Variable dose-response requiring monitoring. | Otamixaban's direct mechanism leads to more consistent effects compared to heparin's multifactorial interactions. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of preclinical data. Below are outlines of standard experimental protocols used to evaluate anticoagulants.
Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.
Caption: Workflow for the ferric chloride-induced arterial thrombosis model.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. The common carotid artery is surgically exposed.
-
Drug Administration: Otamixaban, heparin, or a vehicle control is administered intravenously.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombosis.
-
Data Collection: Blood flow is monitored using a Doppler flow probe to determine the time to occlusion. After a set period, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed.
Venous Stasis Thrombosis Model (Rabbit)
This model is employed to evaluate the prevention of venous thromboembolism.
Methodology:
-
Animal Preparation: New Zealand white rabbits are anesthetized. The jugular vein is surgically isolated.
-
Drug Administration: The test compound (otamixaban or heparin) or saline is administered via the marginal ear vein.
-
Thrombus Induction: A segment of the jugular vein is isolated with ligatures. A thrombogenic stimulus (e.g., thrombin or tissue factor) is injected into the isolated segment.
-
Data Collection: After a defined period of stasis, the ligatures are removed, and the venous segment is excised. The resulting thrombus is removed and its weight is determined.
Tail Transection Bleeding Model (Mouse)
This is a common method to assess the hemorrhagic risk associated with anticoagulant therapy.
Methodology:
-
Drug Administration: Mice are treated with otamixaban, heparin, or a vehicle control.
-
Bleeding Induction: After a specified time, the distal portion of the tail (e.g., 3 mm) is transected with a scalpel.
-
Data Collection: The tail is immediately immersed in warm saline, and the time until bleeding ceases for a continuous period (e.g., 2 minutes) is recorded as the bleeding time. Total blood loss can also be quantified by measuring hemoglobin in the saline.
Conclusion
Both this compound and heparin are effective anticoagulants in preclinical thrombosis models. Otamixaban, with its direct and specific inhibition of Factor Xa, offers a more predictable pharmacokinetic and pharmacodynamic profile compared to the broader and indirect mechanism of heparin. This may translate to a more stable anticoagulant effect with less need for intensive monitoring. However, as with all anticoagulants, the therapeutic benefit must be weighed against the risk of bleeding, which is a dose-dependent effect for both agents. The choice between these anticoagulants in a clinical setting would depend on the specific indication, patient population, and the desired balance between antithrombotic efficacy and bleeding risk. The preclinical models described provide a robust framework for the initial assessment of these critical parameters.
A Head-to-Head Comparison of Otamixaban and Apixaban: In Vitro Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two direct Factor Xa (FXa) inhibitors: Otamixaban and Apixaban. This analysis is based on experimental data for potency and selectivity, offering insights into their biochemical profiles.
Otamixaban and Apixaban are potent and highly selective direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By directly binding to FXa, they block the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.[1][3] While both drugs share this mechanism of action, their in vitro characteristics, such as potency and selectivity, exhibit notable differences.
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the key quantitative parameters for Otamixaban and Apixaban based on available in vitro data. Apixaban demonstrates higher potency in inhibiting human Factor Xa.
| Parameter | Otamixaban | Apixaban | Reference |
| Potency | |||
| Ki (human FXa) | 0.5 nM | 0.08 nM | [1][2] |
| Selectivity | |||
| Ki (Thrombin) | Not Available | ~3 µM | [4] |
| Ki (Plasma Kallikrein) | Not Available | ~3 µM | [4] |
| Ki (Chymotrypsin) | Not Available | ~3 µM | [4] |
| Ki (Trypsin) | Not Available | > 15 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, the points of inhibition for Otamixaban and Apixaban, and a typical experimental workflow for their in vitro characterization.
Figure 1: Coagulation cascade showing the inhibition of Factor Xa by Otamixaban and Apixaban.
Figure 2: General experimental workflow for the in vitro comparison of anticoagulant potency and selectivity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are synthesized from established laboratory methods.
Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency (Ki and IC50) of the compounds against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (Otamixaban, Apixaban) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Otamixaban and Apixaban in Tris-HCl buffer.
-
In a 96-well plate, add the test compound dilutions, purified human Factor Xa, and buffer.
-
Incubate the mixture for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time using a microplate reader.[5]
-
Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 and the substrate concentration relative to its Michaelis-Menten constant (Km).
Prothrombin Time (PT) Assay
The PT assay evaluates the effect of the inhibitors on the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds (Otamixaban, Apixaban) at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the platelet-poor plasma and thromboplastin reagent to 37°C.
-
Add a known volume of the test compound (Otamixaban or Apixaban) at different concentrations to the plasma and incubate for a defined period.
-
Add the thromboplastin reagent to the plasma-inhibitor mixture.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.[6]
-
Compare the clotting times of samples with the inhibitor to a control sample without the inhibitor.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of the inhibitors on the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds (Otamixaban, Apixaban) at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the platelet-poor plasma to 37°C.
-
Add a known volume of the test compound (Otamixaban or Apixaban) at different concentrations to the plasma.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[6]
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Compare the clotting times of samples with the inhibitor to a control sample without the inhibitor.
Conclusion
Based on the available in vitro data, both Otamixaban and Apixaban are potent direct Factor Xa inhibitors. Apixaban exhibits a higher potency for Factor Xa inhibition compared to Otamixaban. Furthermore, Apixaban has been shown to be highly selective for Factor Xa over other serine proteases involved in coagulation and fibrinolysis. While comprehensive selectivity data for Otamixaban is not as readily available in the public domain, its potent and selective inhibition of FXa has been established.[1] The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences in the in vitro profiles of these two important anticoagulants.
References
- 1. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ahajournals.org [ahajournals.org]
Preclinical In Vivo Efficacy of Otamixaban and Rivaroxaban: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Factor Xa
Both Otamixaban and Rivaroxaban are potent and selective inhibitors of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By inhibiting FXa, these drugs prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Caption: Mechanism of action of Otamixaban and Rivaroxaban.
Rivaroxaban: Preclinical In Vivo Efficacy Data
Rivaroxaban has been extensively studied in various preclinical models of thrombosis and hemostasis. The following tables summarize the key efficacy data from in vivo studies.
Antithrombotic Efficacy in Venous Thrombosis Models
| Animal Model | Thrombosis Induction | Route of Administration | Key Findings |
| Rat | Stasis and tissue factor injection | Intravenous | ED₅₀ of 0.1 mg/kg in reducing thrombus formation.[1] |
| Rabbit | Stasis and tissue factor injection | Oral | ED₅₀ of 1.3 mg/kg in reducing thrombus formation.[1] |
| Rabbit | Jugular vein thrombosis | Oral | 3.0 mg/kg significantly reduced thrombus growth. |
Antithrombotic Efficacy in Arterial Thrombosis Models
| Animal Model | Thrombosis Induction | Route of Administration | Key Findings |
| Rat | Arteriovenous shunt | Oral | ED₅₀ of 5.0 mg/kg. |
| Rabbit | Arteriovenous shunt | Oral | ED₅₀ of 0.6 mg/kg.[1] |
| Rat | Ferric chloride | Intravenous | ED₅₀ of 2.4 mg/kg. |
| Mouse | Ferric chloride | Intravenous | ED₅₀ of 1.0 mg/kg. |
Bleeding Risk Assessment
| Animal Model | Bleeding Model | Key Findings |
| Rat | Tail transection | Bleeding time was not significantly affected at antithrombotic doses below the ED₅₀. Dose-dependent prolongation of bleeding time was observed at higher doses.[1] |
| Rabbit | Ear bleeding time | Bleeding times were not significantly affected at antithrombotic doses below the ED₅₀.[1] |
Otamixaban: Preclinical In Vivo Efficacy Data
Detailed quantitative preclinical in vivo efficacy data for Otamixaban, such as ED₅₀ values in specific thrombosis models, are not as readily available in the public domain as for Rivaroxaban. However, several reviews and clinical trial documents mention its potent antithrombotic effects in a variety of animal models.
General Efficacy Summary
-
High Efficacy: In vivo experiments have demonstrated that Otamixaban is highly efficacious in rodent, canine, and porcine models of thrombosis.
-
Parenteral Administration: Otamixaban is a parenteral (intravenous) agent.
Due to the lack of specific preclinical data, a direct quantitative comparison of the in vivo efficacy of Otamixaban and Rivaroxaban is not feasible at this time. The available information suggests that both are effective antithrombotic agents, with Rivaroxaban having a well-documented preclinical profile for oral administration, while Otamixaban has been developed as an intravenous agent for acute settings.
Experimental Protocols
Venous Thrombosis Model (Rat)
A common experimental workflow to induce venous thrombosis in rats is the ligation-induced stasis model.
Caption: Workflow for a rat venous thrombosis model.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Drug Administration: The test compound (e.g., Rivaroxaban) or vehicle is administered intravenously or orally at various doses.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava. The vena cava is then ligated to induce stasis.
-
Thrombus Formation: The abdominal cavity is closed, and a thrombus is allowed to form for a specified period (e.g., 2 hours).
-
Thrombus Evaluation: The animal is euthanized, and the ligated segment of the vena cava is excised. The thrombus is carefully removed and its wet weight is determined.
-
Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the mean thrombus weight in the drug-treated groups to the vehicle-treated control group.
Arterial Thrombosis Model (Rabbit Arteriovenous Shunt)
The arteriovenous (AV) shunt model is a widely used method to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Caption: Workflow for a rabbit arteriovenous shunt model.
Methodology:
-
Animal Preparation: New Zealand White rabbits are anesthetized.
-
Drug Administration: The test compound or vehicle is administered.
-
Shunt Placement: The carotid artery and jugular vein are cannulated. An extracorporeal arteriovenous shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the artery and the vein.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15-40 minutes), during which a thrombus forms on the thrombogenic surface.
-
Thrombus Measurement: The shunt is removed, and the thrombus is carefully dissected and weighed.
-
Data Analysis: The antithrombotic effect is determined by comparing the thrombus weight in treated animals to that in control animals.
Conclusion
Based on the available preclinical data, Rivaroxaban demonstrates dose-dependent efficacy in various in vivo models of both venous and arterial thrombosis. While direct comparative preclinical data for Otamixaban is limited, it is reported to be a highly efficacious intravenous antithrombotic agent in several animal species. The choice between these two agents in a clinical setting would likely be dictated by the desired route of administration and the clinical indication, with Rivaroxaban being an orally available agent for chronic use and Otamixaban being an intravenous agent for acute coronary syndromes. Further preclinical studies directly comparing the in vivo efficacy and safety of Otamixaban and Rivaroxaban in standardized models would be beneficial for a more definitive comparison.
References
A Comparative Guide to the Validation of Otamixaban's Anti-Xa Activity Using a Chromogenic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Otamixaban, a direct factor Xa (FXa) inhibitor, with other widely-used anticoagulants in the same class, such as Rivaroxaban and Apixaban. While the clinical development of Otamixaban was discontinued, the methodologies for assessing its potent anti-Xa activity remain highly relevant for the broader field of anticoagulant research.[1][2] This document outlines the principles and protocols of the chromogenic anti-Xa assay for validating the efficacy of such inhibitors and presents comparative performance data.
Mechanism of Action: Direct Factor Xa Inhibition
Otamixaban is a synthetic, reversible, and competitive direct inhibitor of Factor Xa.[3][4] FXa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for converting prothrombin into thrombin.[3] Unlike indirect inhibitors (e.g., heparins), which require a cofactor like antithrombin, direct inhibitors like Otamixaban bind directly to the active site of both free and prothrombinase-bound FXa, effectively blocking thrombin generation.[3][5][6]
Caption: Coagulation cascade showing the central role of Factor Xa and its direct inhibition by Otamixaban.
The Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional, photometric method used to quantify the activity of FXa inhibitors.[7] Its high specificity and sensitivity make it a preferred method for measuring direct oral anticoagulants (DOACs).[8][9]
Principle of the Assay: The assay is based on a competitive reaction. A known excess of Factor Xa is added to a plasma sample containing an inhibitor (e.g., Otamixaban). The inhibitor binds to and inactivates a portion of the FXa. Subsequently, a chromogenic substrate, which mimics the natural substrate of FXa, is introduced. The residual, active FXa cleaves this substrate, releasing a colored compound (p-nitroaniline), which can be measured by a spectrophotometer at 405 nm.[10][11] The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[12]
Experimental Protocol: Chromogenic Anti-Xa Assay
This protocol is a generalized methodology adapted from standard laboratory procedures for measuring direct FXa inhibitors.[7][10][12]
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood sample at 2000 x g for 15 minutes.
-
For calibration, spike normal human plasma with known concentrations of Otamixaban (or other calibrators) to generate a standard curve (e.g., 0 to 500 ng/mL).
-
-
Assay Procedure:
-
Pre-warm reagents and plasma samples to 37°C.
-
Dilute the test plasma and calibrator samples in a high ionic strength buffer (e.g., Tris-HCl, pH 7.9).
-
Add a constant, excess amount of purified human Factor Xa to the diluted plasma.
-
Incubate the mixture for a defined period (e.g., 60 to 120 seconds) at 37°C to allow the inhibitor to bind to FXa.[10]
-
Add a specific FXa chromogenic substrate (e.g., CS-11(32)).
-
Measure the rate of color development kinetically at 405 nm using a microplate reader or a coagulation analyzer. The change in absorbance per minute (ΔOD/min) is calculated.
-
-
Data Analysis:
Caption: Standard experimental workflow for the chromogenic anti-Xa assay.
Comparative Performance Data
While Otamixaban showed promise in early trials, its development was halted.[1][14] A comparison with approved DOACs highlights the characteristics measured by assays like the chromogenic anti-Xa test.
Table 1: Comparison of Pharmacodynamic Properties of Direct Xa Inhibitors
| Parameter | Otamixaban | Rivaroxaban | Apixaban |
| Inhibitor Constant (Ki) | 0.5 nM[3][4] | ~0.4 nM | ~0.8 nM |
| Mechanism | Direct, Reversible[3] | Direct, Reversible | Direct, Reversible[5] |
| Administration | Intravenous[14] | Oral | Oral |
| Clinical Status | Development Discontinued[1] | Approved | Approved |
Table 2: Comparative Effects of Direct Xa Inhibitors on Coagulation Assays
| Assay | Otamixaban | Rivaroxaban | Apixaban |
| Chromogenic Anti-Xa | High Sensitivity & linear response[15] | High Sensitivity & linear response[8][16] | High Sensitivity & linear response[5][13][17] |
| Prothrombin Time (PT) | Moderate, dose-dependent prolongation[15] | Concentration-dependent prolongation[18] | Less sensitive; variable prolongation[18] |
| Activated Partial Thromboplastin Time (aPTT) | Modest, dose-dependent prolongation[15] | Concentration-dependent prolongation[18] | Minimal effect; not recommended for monitoring[18] |
| Russell's Viper Venom Time (RVVT) | High, dose-dependent prolongation[15] | Sensitive to drug presence[18] | Sensitive to drug presence[18] |
Note: Sensitivity of PT and aPTT assays is highly reagent-dependent.
Validation and Conclusion
For a chromogenic assay to be validated for a specific inhibitor, a strong correlation must be established between the anti-Xa activity measured by the assay and the actual drug concentration, often determined by a gold-standard method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[8][17] Studies on Apixaban and Rivaroxaban have consistently shown a strong, linear correlation (r > 0.95) between anti-Xa activity and plasma drug concentrations, confirming the assay's validity for quantitative measurement.[5][13][17][19]
References
- 1. Otamixaban - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chromogenic laboratory assays to measure the factor Xa-inhibiting properties of apixaban--an oral, direct and selective factor Xa inhibitor - ProQuest [proquest.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. DOAC plasma levels measured by chromogenic anti-Xa assays and HPLC-UV in apixaban- and rivaroxaban-treated patients from the START-Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Test of the month: The chromogenic antifactor Xa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. US9133501B2 - Analysis of direct factor Xa inhibitors - Google Patents [patents.google.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Chromogenic laboratory assays to measure the factor Xa-inhibiting properties of apixaban--an oral, direct and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 15. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of apixaban anti-factor Xa assay and impact of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Anti-Xa Activity in Patients Receiving Apixaban or Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Otamixaban and Enoxaparin in a Rabbit Model of Arterial Thrombosis
Mechanism of Action: A Tale of Two Pathways
Otamixaban and enoxaparin both exert their anticoagulant effects by targeting key components of the coagulation cascade, but through different mechanisms.
Otamixaban is a synthetic, direct inhibitor of Factor Xa (FXa).[1][2][3] It binds directly to the active site of FXa, preventing it from converting prothrombin to thrombin, the final common step in clot formation.[2][4] This action is independent of antithrombin and effectively inhibits both free FXa and FXa bound in the prothrombinase complex.[2] Otamixaban is characterized by a rapid onset and offset of action.[1][5]
Enoxaparin , a low-molecular-weight heparin (LMWH), exerts its anticoagulant effect indirectly. It binds to antithrombin III, a natural anticoagulant, inducing a conformational change that accelerates the inactivation of Factor Xa.[6][7][8][9] While it also inactivates thrombin (Factor IIa), its primary effect is on Factor Xa.[6][8][10] The anticoagulant effect of enoxaparin is more predictable than that of unfractionated heparin.[10]
Experimental Models of Arterial Thrombosis in Rabbits
Several rabbit models have been established to study arterial thrombosis, providing a platform to evaluate the efficacy of anticoagulant agents. Common methodologies include:
-
Vessel Wall Injury and Stenosis: This model involves inducing endothelial damage in an artery, often the aorta or carotid artery, followed by the creation of a critical stenosis to trigger thrombus formation.[11][12]
-
Electrolytic-Mediated Arterial Thrombosis (ECAT): This model uses electrical stimulation of a carotid artery to induce thrombosis.[13]
-
Balloon-Induced Arterial Wall Injury: This technique employs a Fogarty catheter to denude the endothelium of an artery, such as the carotid or iliac artery, often in conjunction with a high-cholesterol diet to accelerate atherosclerosis and subsequent thrombosis.[14][15]
-
Chemical Induction: In some models, thrombosis is triggered by the injection of procoagulant substances like Russell's viper venom (RVV) and histamine.[14][16]
Comparative Efficacy Data
As no direct comparative studies between otamixaban and enoxaparin in a rabbit arterial thrombosis model were identified, we present data from a study comparing enoxaparin with another low-molecular-weight heparin, nadroparin, to illustrate the typical endpoints measured in such models.[11] This provides a framework for how otamixaban's performance could be assessed in a similar experimental setup.
| Treatment Group | Dose | Cumulative Flow (mL) | Time to Occlusion (min) | Residual Clot Weight (mg) |
| Saline (Control) | - | 15.3 ± 4.2 | 18.2 ± 3.5 | 25.7 ± 5.1 |
| Unfractionated Heparin | 100 IU/kg | 45.1 ± 7.8 | 42.5 ± 6.1 | 15.3 ± 3.9 |
| Enoxaparin | 1 mg/kg | 78.2 ± 9.5 | 75.1 ± 8.2 | 8.1 ± 2.4 |
| Enoxaparin | 2 mg/kg | 85.4 ± 10.1 | 82.3 ± 7.9 | 6.5 ± 1.9 |
| Nadroparin | 150 IU/kg | 75.9 ± 8.9 | 73.8 ± 7.5 | 8.5 ± 2.2 |
| Nadroparin | 300 IU/kg | 79.1 ± 9.2 | 76.4 ± 8.1 | 7.9 ± 2.1 |
Data adapted from a study comparing enoxaparin and nadroparin.[11] Otamixaban was not evaluated in this study.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of anticoagulants in rabbit models of arterial thrombosis.
Rabbit Model of Arterial Thrombosis Prevention
This protocol was utilized to compare the efficacy of unfractionated heparin and low-molecular-weight heparins.[11]
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The distal aorta is exposed, and a segment is isolated.
-
Vessel Wall Injury: The arterial wall is injured to trigger thrombosis.
-
Critical Stenosis: A constrictor is placed around the damaged segment to create a critical stenosis.
-
Drug Administration: The test compounds (e.g., saline, heparin, enoxaparin) are administered intravenously.
-
Blood Flow Monitoring: A flow probe placed distal to the stenosis continuously monitors blood flow.
-
Endpoint Measurement: The primary endpoints include cumulative flow, time to vessel occlusion, and the weight of the residual clot after the experiment.
Electrolytic-Mediated Arterial Thrombosis (ECAT) Model
This model is used to assess the dose-response relationship of anticoagulants.[13]
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Thrombosis Induction: An external bipolar electrode is used to apply electrical stimulation (e.g., 3 minutes at 4 mA) to the carotid artery.
-
Blood Flow Measurement: An electromagnetic flow probe continuously measures carotid blood flow for a defined period (e.g., 90 minutes) to monitor for occlusion.
-
Thrombus Weight: After the monitoring period, the thrombus formed in the injured artery is excised and weighed.
-
Drug Administration: The test compound or vehicle is administered as an intravenous bolus followed by a continuous infusion.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Mechanisms of action for Otamixaban and Enoxaparin.
Caption: Generalized workflow for rabbit arterial thrombosis models.
References
- 1. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 5. Drug evaluation: the directly activated Factor Xa inhibitor otamixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Enoxaparin-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enoxaparin sodium - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Direct comparison of enoxaparin and nadroparin in a rabbit model of arterial thrombosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo optical coherence tomography of experimental thrombosis in a rabbit carotid model | Heart [heart.bmj.com]
- 15. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Otamixaban vs. Other Direct Oral Anticoagulants (DOACs): A Head-to-Head Comparison
An objective analysis of Otamixaban in the context of established direct oral anticoagulants (DOACs), focusing on mechanism of action, clinical trial data, and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
It is important to note that direct head-to-head clinical trials comparing the intravenous direct Factor Xa inhibitor Otamixaban with approved oral DOACs such as rivaroxaban, apixaban, dabigatran, and edoxaban have not been conducted. The development of Otamixaban was discontinued following the results of its pivotal Phase III clinical trial.[1][2] Therefore, this comparison guide provides an indirect analysis based on the available clinical trial data for each agent against their respective comparators.
Comparative Data of Anticoagulants
The following table summarizes the key characteristics and clinical trial outcomes for Otamixaban and other prominent DOACs.
| Feature | Otamixaban | Rivaroxaban | Apixaban | Dabigatran | Edoxaban |
| Class/Mechanism of Action | Direct Factor Xa Inhibitor[3][4][5] | Direct Factor Xa Inhibitor[6] | Direct Factor Xa Inhibitor[6] | Direct Thrombin (Factor IIa) Inhibitor[7][8] | Direct Factor Xa Inhibitor[7] |
| Route of Administration | Intravenous[3] | Oral[6] | Oral[6] | Oral[7] | Oral[7] |
| Intended Indication | Acute Coronary Syndrome (NSTE-ACS)[1][3] | Atrial Fibrillation (Stroke Prevention), VTE Treatment & Prophylaxis[9][10] | Atrial Fibrillation (Stroke Prevention), VTE Treatment & Prophylaxis[9][11] | Atrial Fibrillation (Stroke Prevention), VTE Treatment & Prophylaxis[7][12] | Atrial Fibrillation (Stroke Prevention), VTE Treatment & Prophylaxis[7][13] |
| Key Clinical Trial(s) | TAO (Phase III)[1][14][15] | ROCKET AF[16] | ARISTOTLE[16][17][18] | RE-LY[12] | ENGAGE AF-TIMI 48[19][20] |
| Comparator in Key Trial(s) | Unfractionated Heparin (UFH) + Eptifibatide[14][15] | Warfarin[16] | Warfarin[16][17][18] | Warfarin[12] | Warfarin[19][20] |
| Primary Efficacy Endpoint Results | No significant reduction in all-cause death or new myocardial infarction vs. UFH + eptifibatide (5.5% vs. 5.7%; RR 0.99)[15] | Non-inferior to warfarin for preventing stroke or systemic embolism.[16] | Superior to warfarin in preventing stroke or systemic embolism.[16][17][18] | Superior to warfarin (150 mg dose) in preventing stroke or systemic embolism.[12] | Non-inferior to warfarin in preventing stroke or systemic embolism.[19][20] |
| Primary Safety Endpoint (Bleeding) Results | Significantly increased TIMI major or minor bleeding vs. UFH + eptifibatide (3.1% vs. 1.5%; RR 2.13)[14][15] | Similar rates of major and non-major clinically relevant bleeding compared to warfarin, but with an increased risk of gastrointestinal bleeding and lower risk of intracranial hemorrhage.[10][21] | Significantly lower rates of major bleeding and intracranial hemorrhage compared to warfarin.[11][16][17] | Similar rates of major bleeding to warfarin (150 mg dose), with a lower risk of intracranial hemorrhage but a higher risk of gastrointestinal bleeding.[12][22] | Significantly lower rates of major bleeding, intracranial hemorrhage, and fatal bleeding compared to warfarin.[19][20][21] |
Experimental Protocols: The TAO Trial
The pivotal trial for Otamixaban was the Treatment of Acute Coronary Syndromes with Otamixaban (TAO) trial.[14][15]
Objective: To evaluate the efficacy and safety of Otamixaban compared with unfractionated heparin (UFH) plus the glycoprotein IIb/IIIa inhibitor eptifibatide in patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS) who were scheduled for an early invasive strategy.[15][23]
Study Design: A randomized, double-blind, active-controlled, superiority trial.[15][23] A total of 13,229 patients were enrolled across 568 sites in 55 countries.[15]
Patient Population: Patients with NSTE-ACS with a planned early invasive strategy (angiography and potential percutaneous coronary intervention [PCI]).[15][23]
Intervention:
-
Otamixaban Group: Patients received an intravenous bolus of 0.080 mg/kg followed by an infusion of 0.140 mg/kg/hour.[15][23] This dose was selected after a planned interim analysis.[1]
-
Control Group: Patients received an intravenous bolus of UFH (60 IU/kg) followed by an infusion of 12 IU/kg/hour, with the addition of eptifibatide at the time of PCI.[24]
Primary Efficacy Outcome: A composite of all-cause death or new myocardial infarction through day 7.[15]
Primary Safety Outcome: Thrombolysis in Myocardial Infarction (TIMI) major or minor bleeding through day 7.[15]
Signaling Pathways and Mechanism of Action
The following diagram illustrates the coagulation cascade and the points of inhibition for Otamixaban and other DOACs.
Caption: Coagulation cascade and targets of direct oral anticoagulants.
References
- 1. medscape.com [medscape.com]
- 2. diapharma.com [diapharma.com]
- 3. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 4. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 7. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 10. Comparative effectiveness of rivaroxaban in the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Oral Anticoagulants in Atrial Fibrillation: Update on Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of edoxaban versus warfarin in preventing clinical events in atrial fibrillation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of Acute Coronary Syndromes With Otamixaban - American College of Cardiology [acc.org]
- 15. Anticoagulation with otamixaban and ischemic events in non-ST-segment elevation acute coronary syndromes: the TAO randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 18. visualmed.org [visualmed.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the Efficacy and Safety Outcomes of Edoxaban in 8040 Women Versus 13 065 Men With Atrial Fibrillation in the ENGAGE AF-TIMI 48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative analysis and meta-analysis of major clinical trials with oral factor Xa inhibitors versus warfarin in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing Safety and Efficacy of Dabigatran and Factor Xa Inhibitors for Stroke Prevention in Hemophiliacs with Non-Valvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anticoagulation therapy: Otamixaban fails in NSTE-ACS - ProQuest [proquest.com]
- 25. Frontiers | Direct Oral Anticoagulants: From Randomized Clinical Trials to Real-World Clinical Practice [frontiersin.org]
- 26. Comparative Safety and Effectiveness of Oral Anticoagulants in Nonvalvular Atrial Fibrillation: The NAXOS Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Response of Otamixaban in a Rat Carotid Artery Thrombosis Model: A Comparative Guide
This guide provides a comparative analysis of Otamixaban, a direct Factor Xa inhibitor, against established anticoagulants, Heparin and Bivalirudin, in the context of a rat carotid artery thrombosis model. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Otamixaban's preclinical antithrombotic potential.
Mechanism of Action: A Comparative Overview
Otamixaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In contrast, Heparin's anticoagulant activity is indirect, mediated through its binding to antithrombin III (ATIII). This binding accelerates the inactivation of thrombin (Factor IIa) and Factor Xa by ATIII.[4][5][6] Bivalirudin is a direct thrombin inhibitor, binding specifically to the catalytic site and the anion-binding exosite of thrombin to prevent the conversion of fibrinogen to fibrin.[7][8][9]
Experimental Protocols
A widely accepted and validated method for inducing arterial thrombosis in a preclinical setting is the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats.[10][11]
Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model
Objective: To induce a consistent and reproducible thrombus in the carotid artery to evaluate the efficacy of anticoagulant agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical instruments for dissection
-
Filter paper strips (e.g., 1-2 mm wide)
-
Ferric chloride (FeCl₃) solution (typically 20-50% in distilled water)
-
Doppler flow probe or similar blood flow monitoring device
-
Microscope for vessel visualization
Procedure:
-
The rat is anesthetized and placed in a supine position.
-
A midline cervical incision is made to expose the left common carotid artery, which is then carefully dissected from the surrounding tissues.
-
A Doppler flow probe is placed around the artery, distal to the intended site of injury, to monitor blood flow.
-
A strip of filter paper saturated with FeCl₃ solution is applied to the adventitial surface of the carotid artery for a defined period (typically 5-10 minutes).
-
Following the application, the filter paper is removed, and the area is rinsed with saline.
-
Blood flow is continuously monitored to determine the time to vessel occlusion (TTO), defined as the cessation of blood flow.
-
The formed thrombus can be excised and weighed at the end of the experiment.
Bleeding Time Assessment
Objective: To assess the hemorrhagic risk associated with the anticoagulant treatment.
Procedure (Tail Transection Method):
-
The rat is anesthetized.
-
The distal portion of the tail (e.g., 3-5 mm from the tip) is transected using a sharp scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time until bleeding ceases for at least 30 seconds is recorded as the bleeding time.
Comparative Dose-Response Data
While direct head-to-head preclinical dose-response data for Otamixaban, Heparin, and Bivalirudin in a rat carotid artery thrombosis model is not available in a single comprehensive study, the following tables summarize representative data from studies using this or similar models. It is important to note that experimental conditions can vary between studies, affecting direct comparisons.
Table 1: Dose-Response of Intravenous Heparin in a Rat Arterial Thrombosis Model
| Dose (U/kg) | Efficacy Endpoint (e.g., Thrombus Weight Reduction, Increase in Time to Occlusion) | Bleeding Time (minutes) | Reference |
| 10 | Increase in Time to Occlusion | Not reported | [4] |
| 30 | Further Increase in Time to Occlusion | Not reported | [4] |
| 100 | Significant Increase in Time to Occlusion | Not reported | [4] |
Table 2: Dose-Response of Intravenous Apixaban (as a proxy for a direct FXa inhibitor) in a Rat Carotid Artery Thrombosis Model
| Dose (mg/kg/h) | Thrombus Inhibition (%) | Bleeding Time (fold increase over control) | Reference |
| 0.1 | Not significant | No significant effect | |
| 0.3 | ~50% | No significant effect | |
| 1.0 | >80% | Variable increase | |
| 3.0 | >90% | ~2-3 fold increase |
Table 3: Dose-Response of Intravenous Bivalirudin in a Rat Arterial Thrombosis Model
Visualizing the Pathways and Processes
Signaling Pathway of Anticoagulants
Caption: Mechanisms of action for Otamixaban, Heparin, and Bivalirudin.
Experimental Workflow for Validating Anticoagulant Efficacy
References
- 1. Bivalirudin vs. Heparin Anticoagulation in STEMI - American College of Cardiology [acc.org]
- 2. mdpi.com [mdpi.com]
- 3. Dynamics of Thrombosis and Hemostasis System Indicators in Rats With Thrombosis of Inferior Vena Cava in Experiment as A Model for Preclinical Studies. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered heparins prevent arterial thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cordynamics.com [cordynamics.com]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 10. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paper: Comparison of Anticoagulants in the Prevention of Arterial Thromboembolism in Patients with Cancer and Venous Thromboembolism: A Population-Based Cohort Study [ash.confex.com]
- 12. researchgate.net [researchgate.net]
Otamixaban's Anticoagulant Effects: A Comparative Analysis Between Human and Animal Plasma
A detailed examination of the anticoagulant properties of the direct Factor Xa inhibitor, Otamixaban, reveals notable differences in its effects on human plasma compared to preclinical animal models. While comprehensive side-by-side comparative studies are limited in publicly available literature, a synthesis of existing clinical and preclinical data, supplemented with findings from analogous Factor Xa inhibitors, provides valuable insights for researchers, scientists, and drug development professionals.
Otamixaban is a potent, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development for the management of acute coronary syndrome has led to extensive investigation into its pharmacokinetics and pharmacodynamics in humans.[1][2] Preclinical studies have also demonstrated its efficacy in rodent, canine, and porcine models of thrombosis, though specific plasma coagulation data from these studies are not widely published.[1] This guide synthesizes the available quantitative data for human plasma and contextualizes the expected effects in animal plasma based on general statements of efficacy and data from other FXa inhibitors.
Quantitative Analysis of Anticoagulant Effects
The anticoagulant effect of Otamixaban has been quantified in human plasma through various coagulation assays. The following tables summarize the pharmacokinetic/pharmacodynamic (PK/PD) response of key clotting parameters to Otamixaban concentration.
Table 1: Effect of Otamixaban on Coagulation Parameters in Human Plasma
| Coagulation Parameter | PK/PD Response (slope) [seconds per ng/mL] | Interindividual Variability (% Coefficient of Variation) |
| Activated Partial Thromboplastin Time (aPTT) | 0.058 | 19% |
| Prothrombin Time (PT) | 0.021 | 11% |
| Dilute Prothrombin Time (dPT) | 0.117 | 10% |
| Russell's Viper Venom Time (RVVT) | 0.263 | 29% |
| Data sourced from a study in healthy human subjects.[3] |
Table 2: Sigmoidal Emax Model Parameters for Heptest Clotting Time (HCT) in Human Plasma
| Parameter | Value | Interindividual Variability (% Coefficient of Variation) |
| EC50 | 71 ng/mL | 30% |
| Emax | 186 seconds | 64% |
| E0 | 17 seconds | 16% |
| Data sourced from a study in healthy human subjects.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the effects of anticoagulants on plasma.
Human Plasma Coagulation Assays:
-
Objective: To determine the direct pharmacokinetic/pharmacodynamic relationships of Otamixaban in healthy subjects.[3]
-
Study Design: A mixed-effect modeling approach was used following the administration of rising doses of Otamixaban.[3]
-
Blood Sampling: Venous blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifugation of the whole blood samples.
-
Coagulation Assays:
-
aPTT: Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a partial thromboplastin reagent and an activator, followed by the addition of calcium to initiate clotting. The time to clot formation is recorded.
-
PT: Measures the integrity of the extrinsic and common pathways. Plasma is incubated with a thromboplastin reagent (containing tissue factor and calcium), and the time to clot formation is measured.
-
dPT, RVVT, HCT: These are more specialized tests that can offer different sensitivities to the inhibition of Factor Xa. The principles are similar, involving the activation of the coagulation cascade at specific points and measuring the time to clot formation.[3]
-
Animal Plasma Coagulation Assays (General Protocol based on other FXa inhibitors):
-
Objective: To evaluate the in vitro anticoagulant effect of a Factor Xa inhibitor on animal plasma.
-
Animal Models: Commonly used species include Sprague-Dawley rats, Beagle dogs, and domestic pigs.[1][6][8]
-
Blood Collection: Blood is drawn from anesthetized animals via methods appropriate for the species (e.g., cardiac puncture in rats, cephalic vein in dogs) into citrate-containing tubes.
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
In Vitro Treatment: Aliquots of pooled plasma are incubated with varying concentrations of the Factor Xa inhibitor (or vehicle control).
-
Coagulation Assays: aPTT and PT are performed using commercially available reagents and a coagulometer, similar to the methods for human plasma. Reagents may need to be optimized for the specific animal species.
Signaling Pathways and Experimental Workflows
Coagulation Cascade and the Role of Factor Xa
Otamixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, which is a pivotal enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. The following diagram illustrates this mechanism.
Caption: Otamixaban directly inhibits Factor Xa, blocking the common pathway.
Experimental Workflow for In Vitro Plasma Analysis
The following diagram outlines a typical workflow for assessing the anticoagulant effect of a compound like Otamixaban in plasma.
Caption: Workflow for in vitro analysis of Otamixaban's effect on plasma.
References
- 1. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant and anti-platelet effects are maintained following coadministration of otamixaban, a direct factor Xa inhibitor, and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic relationships for otamixaban, a direct factor Xa inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs [frontiersin.org]
- 8. e-century.us [e-century.us]
Safety Operating Guide
Proper Disposal Procedures for Otamixaban Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Otamixaban hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
This compound is a potent, direct Factor Xa inhibitor. Due to its pharmacological activity and environmental hazards, strict disposal protocols must be followed. The Safety Data Sheet (SDS) for this compound explicitly states that it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects". Therefore, preventing its release into the environment is of paramount importance.
Regulatory Compliance
Disposal of this compound must adhere to all applicable federal, state, and local regulations governing pharmaceutical and hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such materials under the Resource Conservation and Recovery Act (RCRA). All personnel handling this compound should be trained in hazardous waste management.
Disposal of Bulk and Unused this compound
Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary and mandatory disposal method for bulk or unused this compound is through a licensed and approved hazardous waste disposal facility.
Procedure:
-
Segregation and Labeling: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Containerization: Use a dedicated, leak-proof, and sealed container for collecting this compound waste. Ensure the container is compatible with the chemical.
-
Licensed Disposal Service: Arrange for a certified hazardous waste contractor to collect and transport the waste for incineration at a permitted facility.
Laboratory-Scale Disposal and Decontamination
For researchers working with small quantities of this compound, the following procedures for decontamination of laboratory equipment and management of small spills are crucial.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous waste.
-
Washing: After the initial solvent rinse, wash the equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with water.
-
Disposal of Rinsate: All rinsates from the decontamination process must be collected and disposed of as hazardous chemical waste.
Management of Small Spills
In the event of a small spill, follow these steps:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Absorb the spill with an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collection: Carefully sweep or scoop up the absorbent material and place it into a designated hazardous waste container.
-
Decontamination of Spill Area: Decontaminate the spill area by wiping it down with a cloth dampened with a suitable solvent, followed by a detergent and water wash. All cleaning materials must be disposed of as hazardous waste.
Ecotoxicity Data
| Chemical Property/Identifier | Value |
| CAS Number | 409081-12-5 |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to both human health and the environment.
Essential Safety and Logistical Information for Handling Otamixaban Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Otamixaban hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and environmental impact.
Hazard Identification and Classification
This compound is a potent, selective, and reversible inhibitor of Factor Xa (fXa) with a Ki of 0.5 nM.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Understanding these hazards is the first step in implementing appropriate safety protocols.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Double gloves, tested for use with chemotherapy drugs. | ASTM D6978 (or equivalent) |
| Eyes | Chemical safety goggles or a face shield. | ANSI Z87.1 (or equivalent) |
| Body | Disposable gown with closed front and cuffs. | --- |
| Respiratory | NIOSH-approved respirator (e.g., N95) for handling powder outside of a containment system. | NIOSH 42 CFR 84 |
Operational Plan for Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination. The following step-by-step guidance should be followed in a designated laboratory area.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) for all manipulations of the powdered form to avoid dust and aerosol formation.[3]
-
Surface Protection: Cover the work surface with a disposable, absorbent, plastic-backed pad.[4]
2. Weighing and Reconstitution:
-
Weighing: Weigh the powdered compound within a ventilated enclosure.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing. Keep the container tightly sealed when not in use.[3]
3. During the Experiment:
-
Avoid Contact: Do not eat, drink, or smoke in the designated handling area.[3]
-
Hand Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
4. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Containment: Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3] For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable decontaminating solution.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
2. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste, typically through incineration by a licensed waste disposal vendor.[6] Follow all federal, state, and local regulations for hazardous waste disposal.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
